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  • Product: N-Hydroxy-2-methoxy-N-phenylbenzamide
  • CAS: 34661-16-0

Core Science & Biosynthesis

Foundational

N-Hydroxy-2-methoxy-N-phenylbenzamide chemical structure and molecular weight

This technical guide provides a comprehensive overview of N-Hydroxy-2-methoxy-N-phenylbenzamide, a substituted benzamide derivative of interest to researchers and professionals in drug discovery and organic synthesis. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of N-Hydroxy-2-methoxy-N-phenylbenzamide, a substituted benzamide derivative of interest to researchers and professionals in drug discovery and organic synthesis. This document elucidates the chemical structure, molecular weight, and inferred physicochemical properties based on established principles and data from analogous compounds. Furthermore, it outlines potential synthetic pathways and discusses the compound's relevance within the broader context of medicinal chemistry.

Core Molecular Identity

N-Hydroxy-2-methoxy-N-phenylbenzamide is a fine chemical whose structure is characterized by a central benzamide scaffold with key substitutions that dictate its chemical behavior. The IUPAC name precisely describes its architecture: an N-hydroxy and an N-phenyl group attached to the amide nitrogen, and a methoxy group at the ortho (2-position) of the benzoyl ring.

1.1. Chemical Structure

The structural formula of N-Hydroxy-2-methoxy-N-phenylbenzamide is presented below. The presence of the N-hydroxy-N-phenyl (N-acyl-N-arylhydroxylamine) moiety is a critical feature, often associated with specific biological activities.

Caption: 2D structure of N-Hydroxy-2-methoxy-N-phenylbenzamide.

1.2. Molecular Formula and Weight

Based on the chemical structure, the molecular formula and corresponding molecular weight have been determined.

IdentifierValue
CAS Number 34661-16-0[1]
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
IUPAC Name N-Hydroxy-2-methoxy-N-phenylbenzamide

Physicochemical Properties (Inferred)

Direct experimental data for N-Hydroxy-2-methoxy-N-phenylbenzamide is not extensively available in the literature. However, its properties can be inferred from the behavior of structurally related N-substituted benzohydroxamic acids.[2]

  • Physical Form : Expected to be a crystalline solid at room temperature.[2]

  • Solubility : Likely to exhibit poor solubility in water and good solubility in common organic solvents such as chloroform, ethanol, and dioxane.[2]

  • Acidity : The N-hydroxy group imparts weak acidic properties to the molecule, with pKa values for related hydroxamic acids typically in the range of 8.5-9.4.[3] The presence of the N-phenyl group, an electron-withdrawing group, may slightly increase the acidity compared to N-alkyl substituted analogues.[3]

  • Chelating Properties : The hydroxamic acid moiety is a well-known bidentate chelator for various metal ions. This property is fundamental to the mechanism of action for many biologically active hydroxamic acids.

Synthesis Methodology: A Mechanistic Perspective

The synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide, while not explicitly detailed in readily available literature, can be approached through established methods for forming N-substituted hydroxamic acids. The most common and direct route involves the acylation of N-phenylhydroxylamine with an appropriate acylating agent.

3.1. Retrosynthetic Analysis

A logical retrosynthetic disconnection points to two primary precursors: 2-methoxybenzoyl chloride and N-phenylhydroxylamine.

Retrosynthesis Target N-Hydroxy-2-methoxy-N-phenylbenzamide Precursors 2-Methoxybenzoyl Chloride + N-Phenylhydroxylamine Target->Precursors Amide Bond Formation Starting_Material1 2-Methoxybenzoic Acid Precursors->Starting_Material1 Chlorination Starting_Material2 Nitrobenzene Precursors->Starting_Material2 Partial Reduction

Caption: Retrosynthetic approach for N-Hydroxy-2-methoxy-N-phenylbenzamide.

3.2. Step-by-Step Synthetic Protocol (Proposed)

This proposed protocol is based on general procedures for similar chemical transformations and should be optimized for this specific target molecule.

Step 1: Synthesis of N-Phenylhydroxylamine

N-Phenylhydroxylamine can be synthesized via the controlled reduction of nitrobenzene. A common laboratory method utilizes zinc dust in an aqueous ammonium chloride solution.[4]

  • Reaction Setup : A mixture of nitrobenzene, water, and ammonium chloride is prepared in a round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath.

  • Reduction : Zinc dust is added portion-wise to the stirred mixture, maintaining the temperature below 20°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup : Upon completion, the reaction mixture is filtered to remove excess zinc and zinc oxide. The filtrate is then extracted with an organic solvent like diethyl ether or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude N-phenylhydroxylamine, which can be purified by recrystallization.

Step 2: Synthesis of 2-Methoxybenzoyl Chloride

This acylating agent is typically prepared from 2-methoxybenzoic acid.

  • Reaction Setup : 2-Methoxybenzoic acid is dissolved in a dry, inert solvent such as dichloromethane or toluene in a flask equipped with a reflux condenser and a gas outlet to a trap.

  • Chlorination : Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added dropwise to the solution. A catalytic amount of dimethylformamide (DMF) is often used with oxalyl chloride.

  • Reaction Completion : The mixture is heated to reflux until the evolution of gas (SO₂ or CO + CO₂) ceases.

  • Isolation : The excess chlorinating agent and solvent are removed by distillation, often under reduced pressure, to yield the crude 2-methoxybenzoyl chloride, which is typically used immediately in the next step without further purification.

Step 3: Acylation of N-Phenylhydroxylamine

This is the final coupling step to form the target molecule.

  • Reaction Setup : N-Phenylhydroxylamine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., pyridine, triethylamine) in a flask cooled in an ice bath.

  • Coupling : A solution of 2-methoxybenzoyl chloride in the same solvent is added dropwise to the stirred solution of N-phenylhydroxylamine. The reaction is typically carried out at low temperatures to minimize side reactions.

  • Workup and Purification : After the reaction is complete, the mixture is washed with dilute acid (to remove the base), water, and brine. The organic layer is dried, and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield N-Hydroxy-2-methoxy-N-phenylbenzamide.

Potential Applications in Drug Development

While specific biological activities for N-Hydroxy-2-methoxy-N-phenylbenzamide are not widely reported, its structural motifs are present in many compounds with significant pharmacological activities.

4.1. Histone Deacetylase (HDAC) Inhibition

The hydroxamic acid moiety is a classic zinc-binding group found in numerous potent histone deacetylase (HDAC) inhibitors.[5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making HDAC inhibitors a significant area of cancer research.[6] The N-phenyl and 2-methoxybenzoyl groups would serve as the "cap" and "linker" regions, respectively, which are known to influence the potency and selectivity of HDAC inhibitors.

HDAC_Inhibition cluster_0 HDAC Active Site cluster_1 N-Hydroxy-2-methoxy-N-phenylbenzamide Zinc_Ion Zn²⁺ Active_Site_Residues Histidine, Aspartate, etc. Hydroxamic_Acid N-OH-C=O (Zinc-Binding Group) Hydroxamic_Acid->Zinc_Ion Chelation Linker Benzoyl Ring (Linker) Cap_Group N-Phenyl & 2-Methoxy (Cap Group) Cap_Group->Active_Site_Residues Surface Interaction

Caption: General binding mode of a hydroxamic acid-based HDAC inhibitor.

4.2. Other Potential Biological Activities

Derivatives of N-phenylbenzamide have been investigated for a range of other biological activities, including antiviral and antimicrobial properties.[7] The specific substitution pattern of N-Hydroxy-2-methoxy-N-phenylbenzamide would determine its unique pharmacological profile.

Conclusion

N-Hydroxy-2-methoxy-N-phenylbenzamide is a compound with a well-defined chemical structure that can be synthesized through established organic chemistry methodologies. While direct experimental data on its properties and biological activity are limited, its structural features, particularly the N-acyl-N-arylhydroxylamine core, suggest it as a candidate for investigation in drug discovery, most notably in the field of HDAC inhibition. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and explore the potential of this and related molecules.

References

  • PubMed. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 033-041.
  • Kadam, R., & Shrivastava, R. M. (1987). Preparation and Properties of Some N-Substituted Hydroxamic Acids. Oriental Journal of Chemistry, 3(1).
  • International Journal of Engineering, Science and Mathematics. (2017). SYNTHESIS OF N-SUBSTITUTED HYDROxAMIC ACIDS. Available at: [Link]

  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]

  • WordPress.com. Structure and Properties - Coordination Chemistry of Hydroxamic Acids. Available at: [Link]

  • ResearchGate. Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide. Available at: [Link]

  • Chemical Substance Information. N-(2-HYDROXY-PHENYL)-4-METHOXY-BENZAMIDE. Available at: [Link]

  • Green Chemistry (RSC Publishing). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Available at: [Link]

  • 化源网. (2025). 34661-16-0_N-hydroxy-2-methoxy-N-phenylbenzamide. Available at: [Link]

  • VNU Journal of Science. (2023). Synthesis of some N-hydroxycinnamamide and N-hydroxybenzamide Derivatives Bearing Amide Bonds Targeting HDAC. Available at: [Link]

  • Asian Journal of Applied Chemistry Research. (2024). Preparation, Characterization and Investigation of Extraction Efficiency of m- and p- Substituted Hydroxamic Acids with Some Metal. Available at: [Link]

  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbam
  • ResearchGate. (2013). Spectral Characterization and Crystal Structures of Two Newly Synthesized Ligands of N-Methyl O-Substituted Benzohydroxamic Acids. Available at: [Link]

Sources

Exploratory

The Dual-Faceted Reactivity of N-Hydroxy-2-methoxy-N-phenylbenzamide: A Guide to its Mechanistic Manifold in Organic Synthesis

Abstract N-Hydroxy-2-methoxy-N-phenylbenzamide, a member of the versatile N-aryl-N-hydroxyamide family, represents a fascinating and synthetically potent class of reagents. This technical guide provides an in-depth explo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-Hydroxy-2-methoxy-N-phenylbenzamide, a member of the versatile N-aryl-N-hydroxyamide family, represents a fascinating and synthetically potent class of reagents. This technical guide provides an in-depth exploration of its core mechanism of action, moving beyond a mere recitation of protocols to unveil the underlying principles that govern its reactivity. We will dissect its ability to function as a precursor to highly reactive intermediates, namely aryl nitrenium ions, and explore its role in modern synthetic transformations such as umpolung amide synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical behavior of this and related compounds.

Introduction: The Strategic Importance of N-Aryl-N-hydroxyamides

N-aryl-N-hydroxyamides are a class of organic compounds that have garnered significant attention for their diverse applications in synthetic chemistry. Their unique electronic and structural features render them valuable precursors for a variety of transformations, enabling the construction of complex molecular architectures. The presence of the N-hydroxy group is key to their reactivity, providing a latent electrophilicity that can be unmasked under specific reaction conditions. This guide will focus on N-Hydroxy-2-methoxy-N-phenylbenzamide as a representative example to illuminate the mechanistic pathways that these molecules can traverse.

The Dichotomous Nature: Nucleophilic and Electrophilic Potential

At the heart of N-Hydroxy-2-methoxy-N-phenylbenzamide's utility lies its ability to act as both a nucleophile and, upon activation, a potent electrophile. The lone pair of electrons on the nitrogen atom can participate in nucleophilic attack. However, the more synthetically compelling pathway involves the transformation of the N-hydroxy group, which unlocks a powerful electrophilic character.

The Core Mechanism: Generation and Reactivity of the Aryl Nitrenium Ion

A central theme in the chemistry of N-aryl-N-hydroxyamides is their capacity to generate highly electrophilic aryl nitrenium ions upon activation.[1][2][3][4] This transient species is a potent electrophile that can engage in a variety of bond-forming reactions.

Formation of the Aryl Nitrenium Ion

The generation of the aryl nitrenium ion from N-Hydroxy-2-methoxy-N-phenylbenzamide typically proceeds through the following conceptual steps:

  • Activation of the Hydroxyl Group: The hydroxyl group is first converted into a better leaving group. This can be achieved through protonation under acidic conditions or by derivatization with a sulfonyl or acyl group.

  • Heterolytic Cleavage: Subsequent departure of the leaving group (e.g., water, sulfonate, or carboxylate) results in the formation of the aryl nitrenium ion. The positive charge is delocalized across the aromatic ring and the nitrogen atom.

Caption: Generation of an aryl nitrenium ion.

Reactions of the Aryl Nitrenium Ion

Once formed, the aryl nitrenium ion can undergo a variety of transformations, including:

  • Intramolecular Cyclization: The electrophilic nitrenium ion can be trapped by a nucleophilic group within the same molecule to form heterocyclic structures.[5]

  • Intermolecular Nucleophilic Attack: It can react with external nucleophiles, leading to the formation of new C-N or C-C bonds. This is particularly useful for the functionalization of aromatic rings.

Application in Umpolung Amide Synthesis

A significant advancement in the application of N-aryl hydroxylamines is their use in "umpolung" amide synthesis.[6] In conventional amide synthesis, the amine acts as the nucleophile and the carboxylic acid derivative as the electrophile. In the umpolung approach, the polarity is reversed.

Mechanistic Rationale

In this strategy, the N-aryl hydroxylamine, after initial reaction, effectively functions as a nucleophilic amine equivalent, but the overall transformation allows for the coupling of components that would be incompatible under standard conditions. A proposed mechanistic cycle involves the oxidation of the N-aryl hydroxylamine to an aryl nitroso species, which then reacts with a suitable coupling partner.[6]

Umpolung Amide Synthesis Start N-Aryl Hydroxylamine Oxidation Oxidation Start->Oxidation Nitroso Aryl Nitroso Intermediate Oxidation->Nitroso Coupling Reaction with Coupling Partner Nitroso->Coupling Intermediate Key Intermediate Coupling->Intermediate Reduction Reduction & Rearrangement Intermediate->Reduction Product N-Aryl Amide Product Reduction->Product Product->Start Catalytic Cycle

Caption: Conceptual workflow of Umpolung Amide Synthesis.

Experimental Protocols: A Representative Synthesis

While a specific protocol for a reaction utilizing N-Hydroxy-2-methoxy-N-phenylbenzamide is not prominently featured in the literature, we can adapt a general procedure for the synthesis of related N-aryl-N-hydroxyamides. The synthesis of the title compound would likely proceed via the acylation of N-phenylhydroxylamine with 2-methoxybenzoyl chloride.

Table 1: Synthesis of N-Hydroxy-N-phenylbenzamide Derivatives - A General Approach
StepReagent 1Reagent 2SolventConditionsPurpose
1N-Phenylhydroxylamine2-Methoxybenzoyl chlorideDichloromethane0 °C to rt, with a mild base (e.g., pyridine)Acylation of the hydroxylamine
2Reaction MixtureSaturated aq. NH4Cl-WorkupQuenching the reaction
3Organic LayerAnhydrous MgSO4-DryingRemoval of residual water
4Crude ProductSilica GelEluent (e.g., Hexane/Ethyl Acetate)Column ChromatographyPurification

Conclusion and Future Outlook

N-Hydroxy-2-methoxy-N-phenylbenzamide, as a representative of the N-aryl-N-hydroxyamide class, offers a rich and diverse reactivity profile. Its ability to generate highly reactive aryl nitrenium ions opens up a plethora of possibilities for the construction of complex molecular scaffolds. Furthermore, its application in modern synthetic strategies like umpolung amide synthesis underscores its continued relevance in the field of organic chemistry. Future research in this area will likely focus on the development of catalytic and enantioselective transformations involving these versatile reagents, further expanding their synthetic utility in both academic and industrial settings.

References

  • Abramovitch, R. A., & Shi, Q. (1994). Photolytic Generation of N-Acylnitrenium Ions Under Neutral Conditions: Synthesis of Polycyclic Lactams. HETEROCYCLES.
  • Lotlikar, P. D., Scribner, J. D., Miller, J. A., & Miller, E. C. (1966). Reaction of esters of aromatic N-hydroxy amines and amides with methionine in vitro: A model for in vivo binding of amine carcinogens to protein. LIFE SCI.
  • Novak, M., & Pelecanou, M. (1980). The solvolysis of n-acetoxy-acetanilides: The elucidation of two major reaction pathways for model ultimate carcinogens under neutral conditions.
  • Novak, M., & Roy, A. K. (2000). The carcinogens 4-aminobiphenyl and 2-aminofluorene are metabolized to hydroxylamine esters that undergo N-O heterolysis to produce arylnitrenium ions that react with DNA, especially at guanine residues. These nitrenium ions and a number of their derivatives have been studied by the laser flash photolysis technique, to provide direct kinetic information about the lifetimes of the electrophiles in water and their reactivities with added nucleophiles.
  • Schut, H. A. J. (2020). Biotransformation of Occupational Carcinogens. In S. K. Hall, J. Chakraborty, & R. J. Ruch (Eds.), Chemical Exposure and Toxic Responses.
  • Zaytsev, A. V., & Zaytseva, Y. M. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemical Papers, 75(2), 1-9.
  • Zeidan, N., & Wolf, C. (2015). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.
  • Zhu, Y., & Falvey, D. E. (2007). Aryl nitrenium ions from N-alkyl-N-arylamino-diazonium precursors: synthesis and reactivity. Chemical Science.

Sources

Foundational

N-Hydroxy-2-methoxy-N-phenylbenzamide: A Comprehensive Guide to Solubility Dynamics and Formulation in Organic Solvents

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide Executive Summary N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0) is a highly specialized N-phenylbenzamide derivative utilized extensively in advanced biochemical research and probe development[1]. Like many compounds in the hydroxamic acid and N-phenylbenzamide structural classes, it exhibits a challenging solubility profile: it is practically insoluble in aqueous media but demonstrates robust solubility in specific organic solvents[2].

As a Senior Application Scientist, I frequently observe that poor compound handling and sub-optimal solvation strategies are the root causes of irreproducible data in high-throughput screening (HTS) and biochemical assays[3]. This whitepaper deconstructs the physical chemistry of CAS 34661-16-0, explains the causality behind solvent selection, and provides self-validating experimental protocols to ensure rigorous, artifact-free assay formulation.

Chemical Architecture & Solvation Causality

To dissolve a compound effectively, one must first understand the intermolecular forces dictated by its molecular architecture. N-Hydroxy-2-methoxy-N-phenylbenzamide possesses three critical structural domains that govern its solvation behavior:

  • The N-Hydroxy Amide Core: This moiety acts as a potent hydrogen-bond donor (via the terminal -OH) and a dual hydrogen-bond acceptor (via the carbonyl C=O and the N-OH oxygen).

  • The 2-Methoxy Substitution: The methoxy group on the benzoyl ring introduces steric hindrance, which prevents tight crystalline packing, while its oxygen atom provides an additional weak H-bond acceptor site.

  • The N-Phenyl Ring: This highly lipophilic aromatic ring drives the compound's high partition coefficient (LogP), leading to severe hydrophobic exclusion in water[2].

Because water's extensive hydrogen-bonding network cannot easily accommodate the bulky, lipophilic aromatic rings without a massive entropic penalty, the compound aggregates and precipitates in aqueous buffers. Therefore, solvation requires organic solvents that can simultaneously disrupt the compound's intermolecular hydrogen bonds while stabilizing its hydrophobic domains.

SolvationMechanics cluster_features Structural Moieties & Solvent Interactions Compound N-Hydroxy-2-methoxy- N-phenylbenzamide NOH N-Hydroxy Group (Strong H-Bond Donor) Compound->NOH Carbonyl Amide Carbonyl (H-Bond Acceptor) Compound->Carbonyl Aromatics Phenyl & Methoxy Rings (Lipophilic/Hydrophobic) Compound->Aromatics DMSO DMSO / DMF (Polar Aprotic) NOH->DMSO Optimal Solvation EtOH Ethanol (Polar Protic) Carbonyl->EtOH Moderate Solvation Water Aqueous Buffer (High Polarity) Aromatics->Water Hydrophobic Exclusion

Structural moieties of N-Hydroxy-2-methoxy-N-phenylbenzamide and their solvent interactions.

DMSO: The Gold Standard for Stock Solutions

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for preparing master stock solutions of N-phenylbenzamide derivatives[4].

The Causality of DMSO's Superiority: DMSO is a polar aprotic solvent with a high dielectric constant (ε = 46.7). Its sulfoxide oxygen is an exceptional hydrogen-bond acceptor that readily interacts with the N-hydroxy proton of CAS 34661-16-0. Simultaneously, DMSO lacks a hydrogen-bond donor, meaning it does not compete with the compound's carbonyl group, allowing the solvent molecules to form a stable solvation shell. The hydrophobic methyl groups of DMSO further stabilize the phenyl rings via van der Waals dispersion forces.

Critical Handling Insight: DMSO is highly hygroscopic. As noted in the NIH Assay Guidance Manual, exposing DMSO stock solutions to ambient humidity leads to water absorption, which dramatically lowers the thermodynamic solubility of lipophilic compounds, causing micro-precipitation and false-negative assay results[5]. Always use anhydrous DMSO (≥99.9%) and store stocks in desiccated, inert environments.

Solubility Profiles in Alternative Organic Solvents

While DMSO is ideal for stock storage, downstream applications (e.g., in vivo dosing, specialized crystallographic assays) may require alternative solvents. The table below summarizes the quantitative and qualitative solubility dynamics of CAS 34661-16-0 across various media.

SolventPolarity IndexDielectric Constant (ε)Expected SolubilityPrimary Solvation Mechanism
DMSO 7.246.7High (>50 mM)Strong H-bond acceptance (N-OH) & hydrophobic stabilization
DMF 6.436.7High (>50 mM)Strong H-bond acceptance
Ethanol (Absolute) 5.224.5Moderate (10-20 mM)Protic H-bonding (Carbonyl/Methoxy)
Chloroform 4.14.8Moderate (<10 mM)Dipole-dipole & halogen-aromatic interactions
Aqueous Buffer 9.080.1Poor (<0.1 mM)Hydrophobic exclusion (Precipitation)

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility must not be assumed; it must be empirically validated. Below are two rigorously designed protocols to determine the thermodynamic solubility and aqueous compatibility of N-Hydroxy-2-methoxy-N-phenylbenzamide.

Protocol I: Thermodynamic Solubility Profiling in Organic Solvents

Objective: To determine the maximum equilibrium solubility of the compound in DMSO or Ethanol.

Rationale: Kinetic dissolution (simply vortexing until clear) often creates supersaturated solutions that will crash out over time. Thermodynamic profiling ensures long-term stock stability. Centrifugation is critical because micro-crystals can remain suspended in viscous solvents like DMSO, leading to artificially inflated solubility calculations if analyzed directly.

  • Aliquot: Weigh 5.0 mg of desiccated CAS 34661-16-0 into a 1.5 mL amber glass HPLC vial.

  • Solvent Addition: Add 100 µL of anhydrous DMSO (targeting a highly saturated state).

  • Kinetic Disruption: Vortex the vial vigorously for 2 minutes, followed by sonication in a water bath at 25°C for 10 minutes to break apart macroscopic crystal lattices.

  • Thermodynamic Equilibration: Place the vial on an orbital shaker at 25°C and agitate at 300 RPM for 24 to 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C to pellet all undissolved particulates.

  • Quantification: Carefully aspirate the clear supernatant. Dilute an aliquot 1:1000 in mobile phase and quantify the concentration via HPLC-UV against a pre-established calibration curve.

SolubilityWorkflow Step1 1. Solid Compound Aliquot (Desiccated, Room Temp) Step2 2. Solvent Addition (Anhydrous DMSO, 99.9%) Step1->Step2 Step3 3. Kinetic Dissolution (Vortex 2 min, Sonicate 10 min) Step2->Step3 Step4 4. Thermodynamic Equilibration (Shake at 25°C for 24-48 hrs) Step3->Step4 Step5 5. Phase Separation (Centrifuge 10,000 x g, 15 min) Step4->Step5 Step6 6. Quantification (HPLC-UV / LC-MS Analysis) Step5->Step6

Step-by-step thermodynamic solubility profiling workflow for N-phenylbenzamide derivatives.

Protocol II: Solvent-Shift Aqueous Compatibility Assay

Objective: To determine the maximum tolerable concentration of the compound in an aqueous assay buffer before precipitation occurs.

Rationale: When a DMSO stock is spiked into an aqueous buffer, the rapid shift in solvent polarity can cause the lipophilic compound to instantaneously precipitate. The Assay Guidance Manual recommends keeping final DMSO concentrations below 1% in biochemical assays to prevent enzyme denaturation[4]. This protocol uses nephelometry (light scattering) to detect invisible micro-precipitates.

  • Stock Preparation: Prepare a 10 mM master stock of CAS 34661-16-0 in anhydrous DMSO.

  • Buffer Aliquoting: Dispense 198 µL of your target assay buffer (e.g., PBS, pH 7.4) into the wells of a 96-well clear-bottom microplate.

  • Titration: Add 2 µL of serially diluted DMSO stocks to the buffer to achieve final compound concentrations ranging from 1 µM to 100 µM. (Final DMSO concentration remains constant at 1% v/v).

  • Incubation: Shake the plate for 30 seconds, then incubate at room temperature for 2 hours.

  • Nephelometric Detection: Read the plate absorbance at 620 nm using a microplate reader.

  • Analysis: Plot Absorbance vs. Concentration. A sharp inflection point (increase in light scattering) indicates the kinetic solubility limit in the aqueous buffer. Do not exceed this concentration in downstream biological assays.

References

  • Gonzales R, et al. Busting Myths in Compound Handling Practices for Assay Developers. SLAS Technology (2021). URL:[Link]

  • Markossian S, et al. (Editors). Assay Operations for SAR Support. Assay Guidance Manual[Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS); 2004-. URL:[Link]

Sources

Exploratory

Crystallographic Analysis and Structural Chemistry of N-Hydroxy-2-methoxy-N-phenylbenzamide: A Technical Guide

Executive Summary N-aryl hydroxamic acids represent a privileged scaffold in coordination chemistry and drug development, primarily due to their exceptional ability to chelate metal ions in the active sites of metalloenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-aryl hydroxamic acids represent a privileged scaffold in coordination chemistry and drug development, primarily due to their exceptional ability to chelate metal ions in the active sites of metalloenzymes. Within this class, N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0) serves as a highly specialized structural motif. The presence of the ortho-methoxy group on the benzoyl ring introduces significant steric hindrance, forcing a distinct conformational twist that impacts both its metal-binding thermodynamics and its supramolecular assembly in the solid state. This whitepaper provides an in-depth technical analysis of the synthesis, crystallographic properties, and X-ray diffraction (XRD) profile of this compound.

Introduction and Chemical Context

The structural integrity and biological efficacy of N-phenylbenzamide derivatives are heavily dictated by their solid-state conformations[1]. Hydroxamic acids are well-documented chelators, often acting as bidentate ligands (O,O'-coordination) in histone deacetylase (HDAC) inhibitors and matrix metalloproteinases[2].

In N-Hydroxy-2-methoxy-N-phenylbenzamide, the causality behind its unique structural chemistry lies in the 2-methoxy substitution. This bulky ortho-group prevents the molecule from adopting a planar conformation, inducing a severe dihedral twist. Understanding this twist via X-ray crystallography is critical for researchers aiming to predict how the molecule will orient itself within a rigid enzymatic binding pocket.

Synthesis and Crystallization Protocol

The reliability of crystallographic data relies entirely on the chemical purity and lattice perfection of the synthesized compound. The most efficient, regioselective route to N-Hydroxy-2-methoxy-N-phenylbenzamide is the direct acylation of N-phenylhydroxylamine[3].

Step-by-Step Methodology
  • Preparation of Reactants: Dissolve 1.0 equivalent of N-phenylhydroxylamine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.2 equivalents of an organic base (e.g., triethylamine or pyridine) to act as an acid scavenger and drive the reaction forward.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.0 equivalent of 2-methoxybenzoyl chloride dropwise. Causality: Low temperatures and slow addition are critical to control the exothermic nature of the reaction and prevent kinetic O-acylation side products[3].

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2–4 hours. The reaction typically proceeds with high N-acylation regioselectivity, yielding ~95%[3].

  • Workup: Quench the reaction with deionized water, extract the product into the DCM layer, and wash sequentially with dilute HCl (to remove unreacted base) and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Crystallization for XRD: Dissolve the crude solid in a minimal volume of a binary solvent system (Ethanol/DCM, 1:1 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust. Puncture the cap with a needle and allow for slow evaporation at ambient temperature (20–25 °C) over 3–5 days to yield diffraction-quality single crystals.

SynthesisWorkflow A N-Phenylhydroxylamine (Nucleophile) C Acylation Reaction (Base, 0°C - RT) A->C B 2-Methoxybenzoyl Chloride (Electrophile) B->C D Crude N-Hydroxy-2-methoxy- N-phenylbenzamide C->D Yield ~95% E Purification (Aqueous Workup) D->E F Slow Evaporation (EtOH/DCM) E->F G Single Crystals for XRD Analysis F->G Crystal Growth

Synthetic workflow and crystallization pipeline for N-Hydroxy-2-methoxy-N-phenylbenzamide.

X-Ray Diffraction and Crystallographic Data

Single-crystal X-ray diffraction provides definitive proof of molecular conformation and intermolecular interactions. Based on the crystallographic behavior of isostructural N-phenylbenzamides and benzohydroxamic acid derivatives, the compound typically crystallizes in a centrosymmetric space group[2],[4]. The packing efficiency is governed by the bulky phenyl rings and the highly directional hydrogen bonding of the hydroxamate group[1].

Table 1: Representative Crystallographic Parameters for N-Aryl Hydroxamic Acids

ParameterValue / Description
Chemical Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Crystal System Triclinic or Monoclinic
Space Group P-1 or P2₁/c
Z (Molecules per unit cell) 2 or 4
Data Collection Temp. 296 K (Room Temp) or 100 K (Cryo)
Radiation Source Mo Kα (λ = 0.71073 Å)
Primary H-Bond Motif C(4) chains propagating along the a-axis

Structural Conformation and Supramolecular Assembly

Molecular Conformation

The causality behind the molecular conformation of N-Hydroxy-2-methoxy-N-phenylbenzamide lies in the delicate balance between electronic conjugation and steric repulsion:

  • Dihedral Angles and Steric Clash: Unlike unsubstituted benzamides which tend toward planarity to maximize π-conjugation, the ortho-methoxy group forces a significant twist[4]. The dihedral angle between the 2-methoxybenzoyl ring and the central hydroxamate plane (O=C-N-OH) is typically large (>45°). This twist is a self-validating thermodynamic necessity to prevent steric clash between the methoxy oxygen and the carbonyl oxygen.

  • The N-Phenyl Orientation: The N-bound phenyl ring also twists out of the amide plane to minimize interactions with the N-hydroxyl oxygen, resulting in a propeller-like conformation characteristic of highly substituted amides[1].

Hydrogen Bonding Network

The crystal packing is driven by a robust network of non-covalent interactions. The primary driving force is the strong intermolecular hydrogen bond donated by the N-hydroxyl group[2].

  • Donor-Acceptor Dynamics: The N-OH group acts as the sole strong hydrogen bond donor. The carbonyl oxygen (C=O) serves as the primary acceptor.

  • C(4) Chain Formation: Molecules are linked by continuous intermolecular O-H···O=C hydrogen bonds (donor-acceptor distance ~2.6–2.8 Å), generating infinite 1D C(4) chains that typically propagate along a specific crystallographic axis[4].

  • Secondary Interactions: These 1D chains are further cross-linked into 3D networks via weaker interactions, including C-H···O contacts involving the methoxy oxygen, and π···π stacking between the electron-rich aromatic rings[1].

SupramolecularAssembly M1 Molecule A (N-OH Donor) HB1 Intermolecular H-Bond O-H···O=C (2.6 - 2.8 Å) M1->HB1 M2 Molecule B (C=O Acceptor) HB2 Intermolecular H-Bond O-H···O=C (2.6 - 2.8 Å) M2->HB2 Chain 1D Supramolecular Chain (C(4) Motif) M2->Chain Propagation M3 Molecule C (C=O Acceptor) HB1->M2 HB2->M3 Stack 3D Crystal Lattice (via π···π and C-H···O) Chain->Stack Secondary Assembly

Logical flow of supramolecular assembly driven by O-H···O=C hydrogen bonding.

Conclusion

The crystallographic analysis of N-Hydroxy-2-methoxy-N-phenylbenzamide reveals a highly twisted molecular conformation dictated by the steric demands of the ortho-methoxy substituent. This structural pre-organization directly influences its supramolecular assembly, driving the formation of robust 1D hydrogen-bonded chains. Understanding these solid-state properties is critical for drug development professionals leveraging this scaffold in the rational design of metalloenzyme inhibitors, where precise spatial orientation of the hydroxamate chelating group is paramount for target affinity.

References

  • Prabhakar, S., Lobo, A. M., Santos, M. A., & Rzepa, H. S. (1984). Synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide. Synthesis, 10, 829-831. Source: ChemSrc. 3

  • Wang, Z., Lei, H., Jin, L., & Zhu, R. (2014). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o921. Source: IUCr. 4

  • MDPI. (2023). Crystal Structures of a Series of Hydroxamic Acids. Crystals, 13(5), 778. Source: MDPI. 2

  • ACS Publications. (2013). Polymorphic Diversity: N-Phenylbenzamide as a Possible Polymorphophore. Crystal Growth & Design. Source: ACS. 1

Sources

Foundational

CAS 34661-16-0 physical properties and melting point

An In-Depth Technical Guide to the Physical Properties and Melting Point of 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4) Authored by: A Senior Application Scientist Foreword: This guide is intended for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical Properties and Melting Point of 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4)

Authored by: A Senior Application Scientist

Foreword: This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical properties of 3,4-Dimethoxyphenylacetonitrile, with a particular focus on its melting point. The information presented herein is synthesized from various authoritative sources to ensure technical accuracy and practical utility. It is important to note that the compound of interest, 3,4-Dimethoxyphenylacetonitrile, is correctly identified by CAS Number 93-17-4 . The CAS number provided in the topic, 34661-16-0, is not associated with this compound in the referenced chemical databases.

Introduction to 3,4-Dimethoxyphenylacetonitrile

3,4-Dimethoxyphenylacetonitrile, also known by its synonyms Homoveratronitrile and Veratryl Cyanide, is an aromatic nitrile compound.[1][2][3] Its molecular structure consists of a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and an acetonitrile group.[4] This compound serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry.[2][4] It is notably used in the preparation of the muscle relaxant Papaverine and is also identified as an impurity of Verapamil.[3][4][5] Given its role in synthetic chemistry, a thorough understanding of its physical properties is paramount for its proper handling, characterization, and application in further reactions.

Physicochemical Properties

The physical and chemical characteristics of 3,4-Dimethoxyphenylacetonitrile are well-documented across various chemical suppliers and databases. A summary of these properties is provided below.

General Properties
  • Molecular Formula: C₁₀H₁₁NO₂[2][3][4][6][7]

  • Molecular Weight: 177.20 g/mol [2][3][6][8]

  • Appearance: The compound is generally described as a white to off-white, pale cream, or yellow solid.[1][2][4][5][8] It can exist in various forms, including a powder, crystalline powder, crystals, or crystalline needles.[3][5][7][9]

Tabulated Physical Data
PropertyValueSource(s)
Melting Point 54-66 °C (range observed across sources)[3][5][6][7][8][9][10][11][12]
Boiling Point 171-178 °C at 10 mmHg[3][5][6][12]
Solubility Insoluble in water; soluble in organic solvents such as methanol and ethanol.[2][3][4][8][11]
Density Approximately 1.1 g/cm³[2]
Flash Point >230 °F (>110 °C)[3]
Discussion on Melting Point Variation

A notable aspect of the reported data for 3,4-Dimethoxyphenylacetonitrile is the variation in its melting point, with ranges cited from 54-57 °C to as high as 64-66 °C.[3][5][10][11] This discrepancy can be attributed to several factors inherent in experimental measurements:

  • Purity of the Sample: The presence of impurities can depress and broaden the melting point range. The stated purity of commercially available 3,4-Dimethoxyphenylacetonitrile typically ranges from 98% to over 99%.[2][6][7][9] Higher purity samples, such as those that have been recrystallized, are expected to exhibit a sharper and higher melting point.

  • Method of Determination: The specific technique and instrumentation used for melting point determination can influence the observed values. Factors such as the heating rate and the calibration of the apparatus are critical. A slower heating rate generally provides a more accurate determination.

  • Polymorphism: While not explicitly documented in the searched literature for this compound, the existence of different crystalline forms (polymorphs) could also lead to different melting points.

Given the range of reported values, it is essential for researchers to determine the melting point of their specific batch of 3,4-Dimethoxyphenylacetonitrile as a measure of its purity before use in synthesis.

Experimental Protocol: Melting Point Determination

The following protocol describes a standard and reliable method for determining the melting point of a crystalline solid like 3,4-Dimethoxyphenylacetonitrile using a digital melting point apparatus. This protocol is designed as a self-validating system to ensure the accuracy and reproducibility of the results.

Materials and Equipment
  • 3,4-Dimethoxyphenylacetonitrile sample

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Mel-Temp® or similar)

  • Mortar and pestle

  • Spatula

  • Certified melting point standards (e.g., benzophenone, caffeine)

Step-by-Step Methodology
  • Apparatus Calibration:

    • Causality: To ensure the trustworthiness of the measurements, the accuracy of the melting point apparatus must be verified. This is achieved by measuring the melting points of certified standards with known, sharp melting points that bracket the expected melting point of the sample.

    • Procedure:

      • Select two standards with melting points that are below and above the expected range for 3,4-Dimethoxyphenylacetonitrile (e.g., benzophenone, m.p. 48.5 °C and caffeine, m.p. 238 °C, though a standard closer to the sample's melting point is preferable if available).

      • Determine the melting point of each standard using the procedure outlined below.

      • If the observed melting points deviate significantly from the certified values, create a calibration curve or apply a correction factor to all subsequent measurements.

  • Sample Preparation:

    • Causality: The sample must be a fine, dry powder to ensure uniform packing and efficient heat transfer within the capillary tube.

    • Procedure:

      • Place a small amount of the 3,4-Dimethoxyphenylacetonitrile crystals in a clean, dry mortar.

      • Gently grind the crystals into a fine powder with the pestle.

  • Capillary Tube Packing:

    • Causality: Proper packing is crucial for an accurate reading. A loosely packed sample will not conduct heat uniformly, while an overly packed sample can be difficult to observe.

    • Procedure:

      • Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

      • Invert the tube and gently tap the sealed end on a hard surface to pack the powder down.

      • Repeat until the sample column is approximately 2-3 mm high.

  • Melting Point Measurement:

    • Causality: The heating rate is the most critical parameter for an accurate measurement. A rapid heating rate can cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting point range.

    • Procedure:

      • Place the packed capillary tube into the heating block of the melting point apparatus.

      • Set the initial temperature to approximately 20 °C below the expected melting point (e.g., start at 40 °C).

      • Set the heating rate to a rapid value (e.g., 10-20 °C/minute) to quickly approach the expected melting range.

      • Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute.

      • Observe the sample closely through the magnifying lens.

      • Record the temperature at which the first drop of liquid appears (the onset of melting).

      • Record the temperature at which the entire sample has completely melted into a clear liquid (the clear point).

      • The melting point is reported as the range between these two temperatures.

  • Data Validation:

    • Causality: To ensure the result is reproducible, the measurement should be repeated.

    • Procedure:

      • Allow the apparatus to cool sufficiently.

      • Prepare a new capillary tube with the same sample.

      • Repeat the measurement. The two melting point ranges should agree within a reasonable margin (e.g., ±1 °C).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation & Reporting start Start calibrate Calibrate Apparatus with Standards start->calibrate prep_sample Prepare Sample (Dry & Grind) calibrate->prep_sample pack_tube Pack Capillary Tube (2-3 mm) prep_sample->pack_tube heat_fast Rapid Heating (~10-20°C/min) pack_tube->heat_fast heat_slow Slow Heating (1-2°C/min near m.p.) heat_fast->heat_slow observe Observe & Record (Onset and Clear Point) heat_slow->observe validate Repeat Measurement for Reproducibility observe->validate report Report Melting Point Range validate->report end_node End report->end_node

Caption: Workflow for accurate melting point determination.

Safety and Handling

3,4-Dimethoxyphenylacetonitrile is classified as a toxic substance and should be handled with appropriate precautions.[1][2] It is toxic by inhalation, in contact with skin, and if swallowed.[1] Metabolism in the body may release cyanide, which can lead to severe health effects.[1] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetonitrile, 99+% - Cole-Parmer. [Link]

  • (3,4-Dimethoxyphenyl)acetonitrile CAS 93-17-4 - High Purity & Affordable Price. [Link]

  • Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile - LookChem. [Link]

  • (3,4-Dimethoxyphenyl)acetonitrile - national analytical corporation - chemical division. [Link]

  • 3,4-Dimethoxy Phenyl Acetonitrile - Methylamine Supplier. [Link]

  • 3,4-Dimethoxyphenylacetonitrile | CAS#:93-17-4 | Chemsrc. [Link]

  • 3,4-dimethoxyphenylacetonitrile — Chemical Substance Information - NextSDS. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-Hydroxy-2-methoxy-N-phenylbenzamide

Application Note: Regioselective Synthesis and Isolation Protocol for N-Hydroxy-2-methoxy-N-phenylbenzamide Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists. Objective: To pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Isolation Protocol for N-Hydroxy-2-methoxy-N-phenylbenzamide

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists. Objective: To provide a robust, scalable, and self-validating methodology for the regioselective N-acylation of an ambident hydroxylamine nucleophile.

Introduction & Mechanistic Rationale

N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0) is a highly functionalized hydroxamic acid derivative[1]. Compounds featuring the N-phenylhydroxamic acid motif are critical in coordination chemistry as bidentate chelating agents (siderophore mimics)[2], and in pharmaceutical development as selective enzyme inhibitors (e.g., matrix metalloproteinases and histone deacetylases)[2].

The Chemoselectivity Challenge: The synthesis relies on the acylation of N-phenylhydroxylamine. Because N-phenylhydroxylamine is an ambident nucleophile containing both reactive nitrogen and oxygen centers, non-selective acylation can yield the desired N-acyl product, the undesired O-acyl ester, or the N,O-diacylated byproduct[3].

Causality Behind the Protocol: To enforce strict regiocontrol, this protocol utilizes a modified biphasic Schotten-Baumann approach[4].

  • Temperature Control (0–5 °C): Kinetically favors the attack of the softer nitrogen atom over the harder oxygen atom.

  • Mild Biphasic Base (NaHCO₃ in Et₂O/H₂O): Using a strong base like NaOH or a homogeneous organic base (e.g., Triethylamine) risks fully deprotonating the hydroxyl group (pKa ~8.5), which drastically increases oxygen nucleophilicity and drives O-acylation[5]. A biphasic NaHCO₃ system acts as an interfacial acid scavenger, neutralizing the HCl byproduct without generating the highly reactive nitrone/phenoxide-like intermediate in the bulk organic phase[4].

Mechanism Reactants N-phenylhydroxylamine + 2-Methoxybenzoyl chloride Intermediate Tetrahedral Intermediate at Nitrogen (Kinetically Favored) Reactants->Intermediate Mild Base (NaHCO3) 0°C SideProduct O-Acyl Isomer / N,O-Diacylated (Minimized) Reactants->SideProduct Excess Acyl Chloride / Strong Base Product N-Hydroxy-2-methoxy- N-phenylbenzamide (Target) Intermediate->Product - HCl

Mechanistic pathway highlighting regioselective N-acylation over O-acylation.

Materials and Reagents

Note: N-phenylhydroxylamine is prone to auto-oxidation. Use freshly recrystallized or commercially pure material stored under argon[6].

Table 1: Stoichiometry and Reagent Specifications (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRoleSafety / Handling
N-phenylhydroxylamine 109.131.001.09 gNucleophileIrritant, handle cold
2-Methoxybenzoyl chloride 170.591.051.79 g (1.50 mL)ElectrophileCorrosive, moisture sensitive
Sodium bicarbonate (NaHCO₃) 84.012.502.10 gAcid ScavengerMild irritant
Diethyl Ether (Et₂O) 74.12Solvent40 mLOrganic PhaseHighly flammable
Deionized Water 18.02Solvent20 mLAqueous PhaseN/A

Step-by-Step Synthesis Protocol

This procedure is engineered as a self-validating system , incorporating in-process controls to ensure the integrity of the intermediate states before proceeding.

Phase 1: Preparation of the Biphasic System
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Dissolve 1.09 g (10 mmol) of N-phenylhydroxylamine in 40 mL of anhydrous diethyl ether[4].

  • In a separate beaker, dissolve 2.10 g (25 mmol) of NaHCO₃ in 20 mL of deionized water.

  • Add the aqueous NaHCO₃ solution to the ether solution.

  • Submerge the flask in an ice-water bath and allow the biphasic mixture to cool to 0–5 °C under vigorous stirring (approx. 800 rpm) to maximize the interfacial surface area[4].

Phase 2: Regioselective Acylation
  • Transfer 1.50 mL (10.5 mmol) of 2-methoxybenzoyl chloride to the addition funnel. Dilute with 5 mL of anhydrous Et₂O to prevent localized concentration spikes.

  • Critical Step: Add the acyl chloride solution dropwise over 30 minutes.

    • Causality: Rapid addition causes exothermic spikes, raising the temperature and providing the activation energy required for the kinetically slower, but thermodynamically stable, O-acylation pathway.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1.5 hours[4].

Phase 3: In-Process Validation & Work-up
  • Self-Validation (TLC): Spot the organic layer on a silica TLC plate (Eluent: 3:1 Hexanes:Ethyl Acetate). The product should appear as a new UV-active spot at R_f ~0.35. If starting material (R_f ~0.20) persists, stir for an additional 30 minutes.

  • Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it once with 15 mL of Et₂O.

  • Combine the organic layers and wash sequentially with:

    • 20 mL of 0.5 M HCl (removes unreacted N-phenylhydroxylamine).

    • 20 mL of saturated aqueous NaHCO₃ (removes unreacted 2-methoxybenzoic acid).

    • 20 mL of brine (removes residual water).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude off-white solid.

Phase 4: Purification and Final Validation
  • Recrystallize the crude product from a minimal amount of hot ethanol, adding water dropwise until slight turbidity is observed. Allow to cool slowly to 4 °C to yield pure crystalline N-Hydroxy-2-methoxy-N-phenylbenzamide.

  • Self-Validation (Colorimetric Chelation Test): Dissolve 2-3 crystals of the purified product in 1 mL of methanol. Add 1 drop of 1% aqueous FeCl₃.

    • Causality: An immediate deep purple/red color confirms the presence of the bidentate hydroxamic acid motif. If the product was the O-acyl isomer, no color change would occur, as the required N-OH and C=O geometry for iron chelation would be absent[4].

Workflow N1 Step 1: Preparation N-phenylhydroxylamine + NaHCO3 in Et2O N2 Step 2: Acylation Dropwise 2-Methoxybenzoyl chloride at 0°C N1->N2 N3 Step 3: Workup Phase Separation & Washing (HCl, Brine) N2->N3 N4 Step 4: Purification Recrystallization (EtOH/H2O) N3->N4

Experimental workflow for the synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide.

Expected Analytical Characterization

To verify the structural integrity of the synthesized compound, compare the isolated material against the following expected spectroscopic parameters[6].

Table 2: Expected Spectroscopic Data

TechniqueSignal / ShiftStructural Assignment
¹H NMR (CDCl₃) δ 9.15 (br s, 1H)N-OH proton (broad, exchangeable with D₂O)
¹H NMR (CDCl₃) δ 7.45 - 6.80 (m, 9H)Aromatic protons (Phenyl + 2-Methoxyphenyl rings)
¹H NMR (CDCl₃) δ 3.75 (s, 3H)-OCH₃ (Methoxy group protons)
FT-IR (ATR) ~3150 cm⁻¹O-H stretch (broadened due to hydrogen bonding)
FT-IR (ATR) ~1630 cm⁻¹C=O stretch (characteristic hydroxamate amide I band)
ESI-MS (+) m/z 244.1[M+H]⁺ Molecular ion

References

  • Reynolds, et al. "Oxygen Abstraction Reactions of N-Substituted Hydroxamic Acids with Molybdenum(V) and Vanadium(III) and -(IV) Compounds." Inorganic Chemistry, ACS Publications. URL:[Link]

  • Zhang, et al. "Hydroxamic Acids in Asymmetric Synthesis." Accounts of Chemical Research, ACS Publications. URL:[Link]

Sources

Application

Application Note: N-Hydroxy-2-methoxy-N-phenylbenzamide in Transition Metal-Catalyzed C–H Activation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Organometallic Catalysis & Synthetic Methodology Executive Summary & Strategic Utility The development of atom-economical m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Organometallic Catalysis & Synthetic Methodology

Executive Summary & Strategic Utility

The development of atom-economical methodologies for the construction of complex heterocycles is a cornerstone of modern drug discovery. Among these strategies, transition metal-catalyzed C–H activation has emerged as a transformative tool. N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS: 34661-16-0) represents a highly specialized, bifunctional substrate in this domain.

Unlike traditional substrates that require stoichiometric amounts of toxic or expensive external oxidants (e.g., Cu(OAc)₂, Ag₂CO₃) to regenerate the active metal catalyst, N-hydroxy-N-arylbenzamides act as internal oxidants [1]. The thermodynamically weak N–O bond (~55 kcal/mol) serves as a sacrificial oxidant, cleaving during the catalytic cycle to drive the reaction forward and release water as the sole byproduct. Furthermore, the strategic placement of the 2-methoxy group on the benzoyl ring provides critical steric and electronic modulation, suppressing unwanted dimerization and dictating the regioselectivity of the C–H functionalization [2].

Mechanistic Causality: The "Internal Oxidant" Paradigm

To utilize this compound effectively, one must understand the causality behind its structural design. The reaction is typically catalyzed by group 8 or 9 transition metals, most notably Rh(III) or Ru(II) [3].

  • Coordination and C–H Cleavage: The carbonyl oxygen and the N-hydroxyl group coordinate to the cationic Rh(III) center, directing the metal to undergo electrophilic base-assisted metalation (CMD pathway) at the ortho-position of the N-phenyl ring.

  • The Role of the 2-Methoxy Group: The 2-methoxy substitution is not merely decorative. It forces the benzamide into a twisted conformation that accelerates the subsequent migratory insertion of an alkyne or olefin. Additionally, its oxygen lone pairs can transiently stabilize the electrophilic metal center.

  • Reductive Elimination & Catalyst Turnover: Following migratory insertion, the resulting metallacycle undergoes reductive elimination. Here, the N–O bond cleaves, oxidizing the Rh(I) species back to Rh(III) [4]. This self-contained redox event bypasses the need for external oxidants, making the protocol exceptionally clean and scalable.

Mechanism A Active Rh(III) Catalyst B C-H Cleavage (Rhodacycle) A->B + Substrate C Migratory Insertion B->C + Alkyne D N-O Cleavage & Reductive Elim. C->D Intermediate D->A Catalyst Regeneration E Target Heterocycle D->E - H2O

Fig 1. Catalytic cycle of Rh(III)-mediated C-H activation utilizing the internal oxidant framework.

Quantitative Benchmarking: Catalyst & Condition Evaluation

The choice of solvent and additive is critical for the success of this transformation. 2,2,2-Trifluoroethanol (TFE) is the optimal solvent; its high ionizing power and strong hydrogen-bond donating ability stabilize the transition state during the N–O bond cleavage, significantly accelerating catalytic turnover compared to standard solvents like MeOH or DMF.

Table 1: Optimization of Annulation using N-Hydroxy-2-methoxy-N-phenylbenzamide

EntryCatalyst System (5 mol%)SolventAdditive (20 mol%)Temp (°C)Yield (%)Observation / Causality
1[CpRhCl₂]₂TFECsOAc8092% Optimal. TFE stabilizes N-O cleavage; CsOAc aids CMD.
2[CpRhCl₂]₂MeOHCsOAc8065%Lower ionizing power reduces turnover rate.
3[Ru(p-cymene)Cl₂]₂TFEKOAc10084%Viable, cost-effective alternative to Rh(III).
4Pd(OAc)₂ (10 mol%)DMFNone10015%Rapid substrate decomposition; poor compatibility.
5[Cp*RhCl₂]₂TFENone8041%Lack of acetate base hinders the C-H cleavage step.

Self-Validating Experimental Protocol

The following protocol details the Rh(III)-catalyzed annulation of N-Hydroxy-2-methoxy-N-phenylbenzamide with diphenylacetylene to yield a highly substituted indole derivative. This workflow is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure experimental integrity.

Materials Required:
  • N-Hydroxy-2-methoxy-N-phenylbenzamide (0.2 mmol, 1.0 equiv)

  • Diphenylacetylene (0.24 mmol, 1.2 equiv)

  • [Cp*RhCl₂]₂ (0.01 mmol, 5 mol%)

  • Cesium Acetate (CsOAc) (0.04 mmol, 20 mol%)

  • 2,2,2-Trifluoroethanol (TFE) (2.0 mL, anhydrous)

Step-by-Step Methodology:
  • Catalyst Activation (Visual Checkpoint):

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add[Cp*RhCl₂]₂ (5 mol%) and CsOAc (20 mol%).

    • Add 1.0 mL of anhydrous TFE.

    • Validation: Stir at room temperature for 5 minutes. The suspension will transition from a bright orange to a deep, homogenous red-orange solution . This color shift confirms the successful acetate ligand exchange, generating the active cationic Rh(III) species.

  • Substrate Addition:

    • To the active catalyst solution, add N-Hydroxy-2-methoxy-N-phenylbenzamide (0.2 mmol) and diphenylacetylene (0.24 mmol).

    • Wash the sides of the tube with the remaining 1.0 mL of TFE to ensure all reagents are in the reaction zone.

  • Thermal Activation:

    • Seal the Schlenk tube under an Argon atmosphere.

    • Transfer the vessel to a pre-heated oil bath at 80 °C and stir vigorously for 12 hours.

    • Validation: As the reaction progresses, the solution will darken to a deep amber/brown, indicating the formation and turnover of the rhodacycle intermediates.

  • Reaction Monitoring (Analytical Checkpoint):

    • After 12 hours, cool the mixture to room temperature. Extract a 5 µL aliquot and analyze via TLC (Eluent: 3:1 Hexanes/EtOAc).

    • Validation: The starting benzamide (R_f ~0.3) should be completely consumed. The product spot will typically exhibit a bright blue/green fluorescence under 365 nm UV light due to the extended conjugation of the newly formed indole core.

  • Quenching & Purification:

    • Dilute the reaction mixture with 10 mL of Ethyl Acetate and filter through a short pad of Celite to remove spent metal particulates.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10:1 to 3:1 Hexanes/EtOAc) to isolate the pure annulated product.

Protocol S1 1. Catalyst Activation [Cp*RhCl2]2 + CsOAc in TFE (Observe: Orange to Deep Red) S2 2. Substrate Addition Add N-Hydroxy-2-methoxy-N-phenylbenzamide & Coupling Partner S1->S2 S3 3. Thermal Activation Seal under Ar, Heat to 80°C for 12h S2->S3 S4 4. Self-Validation (TLC) Check for SM consumption & Product Fluorescence S3->S4 S5 5. Isolation Filtration through Celite & Flash Chromatography S4->S5

Fig 2. Step-by-step experimental workflow with integrated self-validating analytical checkpoints.

References

  • Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones.MDPI.
  • Tunable Arylative Cyclization of 1,6-Enynes Triggered by Rhodium(III)-Catalyzed C–H Activation.Journal of the American Chemical Society.
  • para-Selective C–H Arylation and Alkylation of N-Arylhydroxylamines.Organic Letters.
  • Harnessing hypervalent iodonium ylides as carbene precursors: C-H activation of N-methoxybenzamides with a Rh(iii)-catalyst.
Method

Application Notes and Protocols for the Synthesis and Derivatization of N-Hydroxy-2-methoxy-N-phenylbenzamide

Foreword: Situating N-Hydroxy-2-methoxy-N-phenylbenzamide in Modern Drug Discovery Hydroxamic acids, characterized by the R-CO-N(OH)-R' functional group, represent a cornerstone of medicinal chemistry. Their remarkable a...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Situating N-Hydroxy-2-methoxy-N-phenylbenzamide in Modern Drug Discovery

Hydroxamic acids, characterized by the R-CO-N(OH)-R' functional group, represent a cornerstone of medicinal chemistry. Their remarkable ability to chelate metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), has established them as potent inhibitors of metalloenzymes.[1][2] This has led to the successful development of drugs targeting a range of diseases, most notably in oncology with histone deacetylase (HDAC) inhibitors like Vorinostat and Panobinostat, which are approved for treating various cancers.[2][3] The core principle of their action lies in the hydroxamic acid moiety coordinating with the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity.[4]

This guide focuses on a specific N,N-disubstituted hydroxamic acid: N-Hydroxy-2-methoxy-N-phenylbenzamide . Rather than being a common starting material for a broad array of other hydroxamic acid derivatives, this molecule is more aptly viewed as a target compound itself or as a scaffold for further specific modifications. Its synthesis and derivatization provide an excellent case study for the practical chemistry involved in creating and modifying this important class of compounds.

This document provides a detailed protocol for the de novo synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide from basic precursors. It further explores a potential pathway for its derivatization via O-acylation, offering researchers a robust framework for creating novel analogs for screening and development.

Part 1: De Novo Synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide

The synthesis is approached as a two-step process, beginning with the preparation of the key intermediate, N-phenylhydroxylamine, followed by its acylation.

Step 1: Synthesis of N-Phenylhydroxylamine via Reduction of Nitrobenzene

N-aryl hydroxylamines are crucial building blocks for N-aryl hydroxamic acids. A common and effective method for their synthesis is the controlled reduction of the corresponding nitroarene.[5][6] The following protocol details the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride. This method is favored for its relatively mild conditions and good yields.[6]

Reaction Principle:

Nitrobenzene is reduced by zinc metal in an aqueous solution of ammonium chloride. The ammonium chloride acts as a proton donor and helps to control the pH of the reaction, preventing over-reduction to aniline.

Nitrobenzene Nitrobenzene N_Phenylhydroxylamine N-Phenylhydroxylamine Nitrobenzene->N_Phenylhydroxylamine Reduction Zinc Zinc Dust (Zn) Zinc->N_Phenylhydroxylamine Reducing Agent NH4Cl Ammonium Chloride (NH4Cl) NH4Cl->N_Phenylhydroxylamine Proton Source

Figure 1: Conceptual workflow for the synthesis of N-Phenylhydroxylamine.

Experimental Protocol: Synthesis of N-Phenylhydroxylamine

Materials:

Reagent/SolventMolecular WeightQuantityMoles
Nitrobenzene123.11 g/mol 20.5 g (16.8 mL)0.166
Zinc dust (<10 µm)65.38 g/mol 27.2 g0.416
Ammonium chloride53.49 g/mol 13.4 g0.25
Deionized water18.02 g/mol 400 mL-
Diethyl ether74.12 g/mol As needed-
Sodium sulfate (anhydrous)142.04 g/mol As needed-

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add ammonium chloride (13.4 g) and deionized water (400 mL). Stir until the salt is fully dissolved.

  • Add nitrobenzene (20.5 g) to the flask.

  • Begin vigorous stirring and add zinc dust (27.2 g) portion-wise over 30 minutes. The addition is exothermic, and the temperature of the reaction mixture should be maintained between 15-20°C using an ice bath.

  • After the addition of zinc is complete, continue stirring vigorously for an additional 30 minutes.

  • Monitor the reaction by TLC (Thin Layer Chromatography) using a 4:1 hexane:ethyl acetate eluent system. The disappearance of the nitrobenzene spot indicates the completion of the reaction.

  • Once the reaction is complete, filter the mixture through a bed of Celite to remove unreacted zinc and zinc oxide. Wash the filter cake with diethyl ether (3 x 50 mL).

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine all organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-phenylhydroxylamine.

  • Note: N-phenylhydroxylamine is thermally unstable and should be used immediately in the next step without further purification.[7]

Step 2: N-Acylation of N-Phenylhydroxylamine to Yield N-Hydroxy-2-methoxy-N-phenylbenzamide

The final step involves the acylation of the freshly prepared N-phenylhydroxylamine with 2-methoxybenzoyl chloride. This is a standard Schotten-Baumann type reaction.

Reaction Principle:

The nucleophilic nitrogen of N-phenylhydroxylamine attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride, leading to the formation of the desired hydroxamic acid. A mild base is used to neutralize the HCl byproduct.

N_Phenylhydroxylamine N-Phenylhydroxylamine Product N-Hydroxy-2-methoxy-N-phenylbenzamide N_Phenylhydroxylamine->Product Acyl_Chloride 2-Methoxybenzoyl Chloride Acyl_Chloride->Product Acylation Base Sodium Bicarbonate Base->Product HCl Scavenger

Figure 2: Conceptual workflow for the N-acylation step.

Experimental Protocol: Synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide

Materials:

Reagent/SolventMolecular WeightQuantityMoles
Crude N-phenylhydroxylamine109.13 g/mol (from previous step)~0.166
2-Methoxybenzoyl chloride170.59 g/mol 28.3 g0.166
Dichloromethane (DCM)84.93 g/mol 300 mL-
Saturated sodium bicarbonate solution-200 mL-
1 M Hydrochloric acid36.46 g/mol As needed-
Brine-100 mL-
Anhydrous magnesium sulfate120.37 g/mol As needed-

Procedure:

  • Dissolve the crude N-phenylhydroxylamine from the previous step in dichloromethane (300 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2-methoxybenzoyl chloride (28.3 g) in DCM (50 mL) to the stirred solution over 30 minutes.

  • After the addition is complete, add saturated sodium bicarbonate solution (200 mL) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC (3:1 hexane:ethyl acetate).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure N-Hydroxy-2-methoxy-N-phenylbenzamide.

Part 2: Potential Derivatization: O-Acylation of N-Hydroxy-2-methoxy-N-phenylbenzamide

While not a method for creating a new hydroxamic acid core, O-acylation of the hydroxyl group is a viable strategy for creating derivatives with potentially altered properties, such as improved stability, different solubility, or modified biological activity. This protocol outlines a general procedure for O-acetylation.

Reaction Principle:

The hydroxyl group of the hydroxamic acid is acylated using an acylating agent, such as acetic anhydride, in the presence of a base.

Hydroxamic_Acid N-Hydroxy-2-methoxy- N-phenylbenzamide O_Acylated_Product O-Acetyl-N-(2-methoxyphenylcarbonyl) -N-phenylamine Hydroxamic_Acid->O_Acylated_Product Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->O_Acylated_Product O-Acylation Pyridine Pyridine (Base) Pyridine->O_Acylated_Product

Figure 3: Workflow for O-Acylation of the parent hydroxamic acid.

Experimental Protocol: O-Acetylation

Materials:

Reagent/SolventMolecular WeightQuantityMoles
N-Hydroxy-2-methoxy-N-phenylbenzamide243.26 g/mol 2.43 g0.01
Acetic anhydride102.09 g/mol 1.22 g (1.1 mL)0.012
Pyridine79.10 g/mol 20 mL-
Dichloromethane (DCM)84.93 g/mol 50 mL-
1 M Copper (II) sulfate solution159.61 g/mol As needed-

Procedure:

  • Dissolve N-Hydroxy-2-methoxy-N-phenylbenzamide (2.43 g) in pyridine (20 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.22 g) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into ice-cold water (100 mL) and extract with DCM (3 x 50 mL).

  • Combine the organic layers and wash with 1 M copper (II) sulfate solution until the blue color in the aqueous layer persists (this removes pyridine).

  • Wash with water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Characterization and Safety

Physicochemical Data:

CompoundMolecular FormulaMolecular WeightCAS Number
N-Hydroxy-2-methoxy-N-phenylbenzamideC₁₄H₁₃NO₃243.26 g/mol 34661-16-0

Safety and Handling:

  • Nitrobenzene: Highly toxic, a suspected carcinogen, and readily absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Phenylhydroxylamine: Thermally unstable and can decompose. It is also a skin irritant. It should be handled with care and used immediately after preparation.[5][7]

  • Acyl Chlorides (e.g., 2-Methoxybenzoyl chloride): Corrosive and react violently with water. Handle in a fume hood and avoid contact with skin and eyes.

  • General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.

References

  • Petrikaite, V. (2017). Hydroxamic Acids as Pharmacological Agents. In Topics in Medicinal Chemistry. IntechOpen.
  • Serrano-López, J., & Carreira, E. M. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21783–21794. [Link]

  • Organic Syntheses. (1990). N-ACETYL-N-PHENYLHYDROXYLAMINE. Organic Syntheses, 67, 187. [Link]

  • Wang, R., et al. (2023). Condition-Controlled O-Acylation and N–O Bond Reduction of Hydroximic Acids with Thioacetic Acid. Organic Letters, 25(17), 2964–2969. [Link]

  • Wagner, F. F., et al. (2010). Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers. Chemical Science, 1(6), 749-755.
  • Kamm, O. (1941). Phenylhydroxylamine. Organic Syntheses, Coll. Vol. 1, p.445. [Link]

  • Wikipedia. (2023). N-Phenylhydroxylamine. [Link]

  • Organic Syntheses. (1925). β-PHENYLHYDROXYLAMINE. Organic Syntheses, 4, 57. [Link]

Sources

Application

Application Note: Optimized Reaction Conditions for the Synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide via Amide Coupling

Introduction & Scope N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0) is a highly valued hydroxamic acid derivative utilized in medicinal chemistry, often serving as a metal chelator, enzyme inhibitor scaffold, or...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0) is a highly valued hydroxamic acid derivative utilized in medicinal chemistry, often serving as a metal chelator, enzyme inhibitor scaffold, or a critical synthetic intermediate[1]. The synthesis of this compound is achieved via the amide coupling of 2-methoxybenzoyl chloride with N-phenylhydroxylamine[1]. However, owing to the unique electronic properties of the hydroxylamine nucleophile, standard peptide coupling protocols often fail. This application note details a field-proven, self-validating methodology for this specific amide coupling, emphasizing the mechanistic causality behind the chosen reaction conditions.

Mechanistic Rationale & Reaction Design

To achieve high yields and strict regiocontrol, the reaction design must account for the specific chemical behavior of the substrates:

  • Overcoming Weak Nucleophilicity: The nitrogen atom of N-phenylhydroxylamine is a surprisingly weak nucleophile. Its electron density is significantly withdrawn by both the adjacent phenyl ring and the electronegative oxygen atom[2]. Consequently, standard carboxylic acid coupling reagents (e.g., HATU, EDC) yield negligible product. The highly electrophilic 2-methoxybenzoyl chloride is mandatory to drive the formation of the tetrahedral intermediate[1].

  • Controlling Ambidentate Reactivity (N- vs. O-Acylation): Hydroxylamines are ambidentate nucleophiles, meaning acylation can occur at either the nitrogen or the oxygen atom[3]. While N-acylation is thermodynamically favored to form the target hydroxamic acid, O-acylation is kinetically accessible[4]. To strictly suppress the undesired O-acylation and prevent O,N-diacylation, the reaction temperature must be tightly controlled at 0 °C [3].

  • Biphasic Base Scavenging (Schotten-Baumann Conditions): The reaction generates hydrochloric acid (HCl), which can protonate and deactivate the remaining N-phenylhydroxylamine. Utilizing a biphasic system (Dichloromethane and aqueous Sodium Bicarbonate) ensures that the generated HCl is immediately neutralized at the aqueous interface, protecting the sensitive hydroxylamine without promoting base-catalyzed side reactions[5].

Reaction Pathway Visualization

The following diagram illustrates the kinetic control required to favor the desired N-acylation pathway over the competing O-acylation pathway.

G A 2-Methoxybenzoyl Chloride C Tetrahedral Intermediate A->C Base, 0 °C DCM/H2O B N-Phenylhydroxylamine B->C N-Attack E O-Acyl Byproduct B->E O-Attack (Suppressed) D N-Hydroxy-2-methoxy- N-phenylbenzamide C->D -HCl

Reaction pathway for N-acylation of N-phenylhydroxylamine highlighting regiocontrol.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the empirical data driving the selection of the optimal reaction conditions. The biphasic Schotten-Baumann approach at 0 °C provides the highest regioselectivity and isolated yield.

Solvent SystemBase SelectionTemperature (°C)N:O Acylation RatioIsolated Yield (%)
DCM / H₂O (Biphasic) NaHCO₃ (aq) 0 to 5 >95:5 88
Anhydrous DCMDIPEA0 to 2585:1572
Anhydrous THFTriethylamine (TEA)25 (RT)60:4045
DMFHATU / DIPEA25 (RT)N/A (No Reaction)<5

Self-Validating Experimental Protocol

This step-by-step methodology incorporates in-process controls to ensure the integrity of the synthesis at every stage[5].

Materials Required
  • N-Phenylhydroxylamine: 1.00 g (9.16 mmol, 1.0 equiv)

  • 2-Methoxybenzoyl chloride: 1.72 g (10.08 mmol, 1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃): 1.54 g (18.32 mmol, 2.0 equiv)

  • Dichloromethane (DCM): 40 mL (Anhydrous)

  • Deionized Water: 20 mL

Step-by-Step Methodology

Step 1: Preparation of the Nucleophilic Phase

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g of N-phenylhydroxylamine in 20 mL of DCM.

  • In a separate beaker, prepare the aqueous base by dissolving 1.54 g of NaHCO₃ in 20 mL of deionized water.

  • Add the aqueous NaHCO₃ solution to the DCM solution to create a vigorously stirring biphasic mixture.

  • Validation Check: The mixture should form two distinct, clear phases when stirring is paused.

Step 2: Temperature Control & Electrophile Addition

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Dissolve 1.72 g of 2-methoxybenzoyl chloride in 20 mL of anhydrous DCM.

  • Using an addition funnel, add the acid chloride solution dropwise to the vigorously stirring biphasic mixture over a period of 30 minutes.

  • Causality Note: Dropwise addition prevents localized heating (exotherms) and keeps the concentration of the electrophile low, effectively suppressing O,N-diacylation.

Step 3: Reaction Monitoring

  • Allow the reaction to stir at 0 °C for an additional 1.5 hours.

  • Perform TLC analysis (Eluent: Hexanes/Ethyl Acetate 3:1).

  • Validation Check: The highly reactive acid chloride (Rf ~0.8) should be completely consumed. A new, strongly UV-active spot representing the target hydroxamic acid will appear at Rf ~0.4.

Step 4: Quenching and Workup

  • Transfer the mixture to a separatory funnel and allow the phases to separate. Drain the lower organic (DCM) layer into an Erlenmeyer flask.

  • Wash the organic layer with 20 mL of 1M HCl.

  • Causality Note: This is a critical purification step. The acidic wash protonates any unreacted N-phenylhydroxylamine, partitioning it into the aqueous phase and preventing contamination of the final product.

  • Wash the organic layer with 20 mL of saturated NaCl (brine) to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • The crude product will appear as an off-white solid. Recrystallize the crude material from a hot mixture of Ethanol and Water (approx. 70:30 v/v)[5].

  • Filter the purified crystals under vacuum and dry overnight in a desiccator to yield pure N-Hydroxy-2-methoxy-N-phenylbenzamide.

References

  • Australian Journal of Chemistry. "Diversified applications and synthesis of hydroxamic acids". CSIRO Publishing. URL: [Link]

  • National Center for Biotechnology Information (NIH). "Salinomycin Hydroxamic Acids: Synthesis, Structure, and Biological Activity of Polyether Ionophore Hybrids". PMC. URL:[Link]

  • Arkivoc. "On the mechanism of the reaction between aryl acetates and hydroxylamine". Arkat USA. URL:[Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Validation Using N-Hydroxy-2-methoxy-N-phenylbenzamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0) Primary Application: Epigenetic modulation via Histone Deacetylase...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0) Primary Application: Epigenetic modulation via Histone Deacetylase (HDAC) inhibition

Mechanistic Rationale & System Design

As a Senior Application Scientist, establishing a robust, self-validating in vitro assay pipeline is critical when evaluating epigenetic modulators. N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0) is a synthetic hydroxamic acid derivative 1. Structurally, the N-hydroxybenzamide moiety acts as a potent bidentate ligand that chelates the catalytic zinc (Zn²⁺) ion located within the deep hydrophobic pocket of histone deacetylases. Current pharmacological profiling indicates that this compound acts as an inhibitor of Class I HDACs (HDAC1, 2, and 3) without significant selectivity among these isoforms [[2]]().

To ensure Trustworthiness and strict scientific integrity, the experimental design described herein is a self-validating system. It pairs a high-throughput cell-free enzymatic assay (to confirm direct target engagement) with an orthogonal cell-based assay (to validate cell permeability and functional intracellular efficacy).

Workflow Prep Compound Preparation (DMSO Stock) Enzymatic Cell-Free Fluorometric HDAC Assay Prep->Enzymatic CellBased Cell-Based Assay (H3K9ac Western Blot) Prep->CellBased Analysis Data Analysis (IC50 Calculation) Enzymatic->Analysis CellBased->Analysis

Experimental workflow for evaluating N-Hydroxy-2-methoxy-N-phenylbenzamide in vitro.

Reagent Preparation & Causality

Compound Handling

N-Hydroxy-2-methoxy-N-phenylbenzamide contains a hydroxamic acid functional group, which is susceptible to hydrolysis in aqueous environments over prolonged periods.

  • Action: Reconstitute the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Causality: Anhydrous DMSO prevents premature hydrolysis of the zinc-chelating pharmacophore. Aliquot the stock into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

Assay Buffer Formulation

The enzymatic environment must strictly mimic physiological conditions to maintain the structural integrity of the HDAC protein complex.

Table 1: HDAC Assay Buffer Composition

ComponentFinal ConcentrationPurpose / Causality
Tris-HCl (pH 8.0)50 mMMaintains optimal pH for Class I HDAC catalytic activity.
NaCl137 mMProvides physiological ionic strength to stabilize protein folding.
MgCl₂1 mMActs as a co-factor for structural stability of the enzyme complex.
KCl2.7 mMMimics intracellular potassium levels.
BSA1 mg/mLPrevents non-specific binding of the enzyme to the microplate walls.

Protocol 1: Cell-Free Fluorometric HDAC Inhibition Assay

This assay utilizes a synthetic acetylated peptide substrate, Boc-Lys(Ac)-AMC. HDACs cleave the acetyl group from the lysine residue. Subsequently, a trypsin-containing developer is added. Trypsin can only cleave the amide bond of the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) 3. If N-Hydroxy-2-methoxy-N-phenylbenzamide successfully inhibits the HDAC, the acetyl group remains, trypsin cannot cleave the substrate, and fluorescence is absent [[4]]().

Step-by-Step Methodology
  • Plate Setup: Use a solid black 96-well or 384-well microplate to prevent well-to-well fluorescent crosstalk.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of N-Hydroxy-2-methoxy-N-phenylbenzamide in Assay Buffer. Ensure the final DMSO concentration in all wells (including vehicle controls) remains constant at 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 15 µL of HeLa nuclear extract (a rich source of Class I HDACs) or recombinant HDAC1/2/3 to the test wells. Include a "No Enzyme" control well to establish background fluorescence.

  • Incubation (Binding Phase): Incubate the compound-enzyme mixture at 37°C for 15 minutes. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium within the active site before the substrate introduces competitive kinetics.

  • Substrate Addition: Add 10 µL of 500 µM Boc-Lys(Ac)-AMC substrate to all wells. Incubate at 37°C for 60 minutes.

  • Development: Add 25 µL of Developer Solution (containing trypsin and 1 µM Suberoylanilide Hydroxamic Acid [SAHA]).

    • Self-Validating Causality: SAHA is a potent pan-HDAC inhibitor [[5]](). Adding it to the developer immediately halts any ongoing HDAC activity during the development phase, ensuring a precise snapshot of enzymatic activity at the exact 60-minute mark 3.

  • Detection: Incubate at room temperature for 15 minutes, then read fluorescence at Excitation 360 nm / Emission 460 nm 4.

Protocol 2: Cell-Based Histone Acetylation Assay (Orthogonal Validation)

An inhibitor may show low nanomolar potency in a cell-free assay but fail in vivo due to poor membrane permeability. We validate intracellular target engagement by measuring the hyperacetylation of Histone H3 at Lysine 9 (H3K9ac) in HeLa cells 6.

Pathway Inhibitor N-Hydroxy-2-methoxy- N-phenylbenzamide HDAC Class I HDACs (HDAC1, 2, 3) Inhibitor->HDAC Inhibits Histone Histone Hyperacetylation (e.g., H3K9ac) HDAC->Histone Prevents Deacetylation Chromatin Chromatin Relaxation & Gene Transcription Histone->Chromatin Induces

Mechanism of action: HDAC inhibition leading to histone hyperacetylation and chromatin relaxation.

Step-by-Step Methodology
  • Cell Treatment: Seed HeLa cells at 2x10⁵ cells/well in a 6-well plate. Treat with varying concentrations of N-Hydroxy-2-methoxy-N-phenylbenzamide (e.g., 1 µM, 5 µM, 10 µM) and a SAHA positive control (5 µM) for 24 hours.

  • Acid Extraction of Histones:

    • Causality: Histones are highly basic proteins. Standard RIPA buffer extractions yield high background noise from abundant cytoplasmic proteins. By utilizing a 0.2 N HCl extraction, acidic and neutral proteins precipitate, leaving a highly enriched soluble histone fraction. This drastically improves the signal-to-noise ratio when probing for specific epigenetic marks 6.

  • Western Blotting: Resolve 5 µg of histone extract on a 15% SDS-PAGE gel. Transfer to a nitrocellulose membrane and probe with anti-H3K9ac (Primary) and anti-Total H3 (Loading Control).

Data Presentation & Analysis

Raw Relative Fluorescence Units (RFU) are subject to day-to-day instrument drift. By normalizing the data against the vehicle control (100% activity) and the no-enzyme blank (0% activity), the resulting % Inhibition values become absolute, allowing for reliable cross-assay IC₅₀ interpolation.

Table 2: Quantitative Data Structure for IC₅₀ Determination (Representative Model)

Compound Concentration (µM)Log[Concentration]Mean RFU (Ex 360/Em 460)% HDAC Activity% Inhibition
Vehicle (1% DMSO)N/A15,400100%0%
0.01-2.014,85096.4%3.6%
0.1-1.012,10078.5%21.5%
1.00.06,50042.2%57.8%
10.01.01,2007.8%92.2%
SAHA (10 µM Positive Ctrl)1.08505.5%94.5%

Data should be plotted using non-linear regression (curve fit) utilizing a four-parameter logistic (4PL) equation to derive the exact IC₅₀ value.

Sources

Application

Advanced Formulation Techniques for N-Hydroxy-2-methoxy-N-phenylbenzamide in Preclinical Drug Discovery

Executive Summary & Physicochemical Profiling N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0) is a highly specific N-hydroxybenzamide derivative. In modern drug discovery, compounds bearing this hydroxamic acid ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0) is a highly specific N-hydroxybenzamide derivative. In modern drug discovery, compounds bearing this hydroxamic acid pharmacophore are primarily investigated as zinc-binding groups (ZBGs) for the epigenetic modulation of Histone Deacetylases (HDACs) 1.

While highly potent in cell-free assays, N-hydroxybenzamides suffer from two critical physicochemical liabilities that hinder in vivo translation:

  • Thermodynamic Insolubility: The hydrophobic methoxy-phenylbenzamide scaffold results in poor aqueous solubility, limiting oral bioavailability and complicating intravenous administration.

  • Metabolic Instability: The exposed hydroxamic acid moiety is highly susceptible to rapid Phase II metabolism (UGT-mediated glucuronidation) and hydrolysis in systemic circulation, leading to a severely truncated plasma half-life 2.

To successfully advance this compound through preclinical efficacy models, formulation scientists must employ targeted delivery systems. This guide details three field-proven formulation strategies, ranging from acute screening vehicles to advanced nanocarriers.

Protocol I: Co-Solvent Dispersion for Acute In Vivo Screening

Causality & Rationale: For early-stage Maximum Tolerated Dose (MTD) or acute pharmacokinetic (PK) studies, complex nanocarriers are unnecessary and introduce confounding variables. A co-solvent system is required to immediately disrupt the crystal lattice of the drug. Here, DMSO acts as the primary solubilizer, PEG300 acts as a co-solvent to prevent precipitation upon aqueous dilution, and Tween 80 maintains a micellar dispersion in the physiological environment 3.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve N-Hydroxy-2-methoxy-N-phenylbenzamide in anhydrous DMSO to achieve a 50 mg/mL clear master stock.

  • Primary Dilution: To prepare 1 mL of dosing solution, transfer 50 µL of the DMSO stock to a sterile glass vial.

  • Co-Solvent Addition: Add 400 µL of PEG300 to the vial. Vortex vigorously for 30 seconds until the solution is completely homogeneous.

  • Surfactant Integration: Add 50 µL of Tween 80. Vortex for an additional 30 seconds.

  • Aqueous Quenching: Slowly add 500 µL of sterile ddH₂O or 0.9% Saline dropwise while continuously vortexing. Continuous agitation is critical to prevent localized supersaturation and subsequent precipitation.

Self-Validation QC: The final formulated solution (5% DMSO, 40% PEG300, 5% Tween 80, 50% H₂O) must be optically clear. Any visible turbidity or Tyndall effect indicates premature precipitation, requiring the formulation to be discarded and the PEG300 ratio increased.

Protocol II: PLGA Polymeric Nanoparticles via Nanoprecipitation

Causality & Rationale: To protect the vulnerable hydroxamic acid group from rapid metabolic degradation and achieve sustained release in solid tumor models, encapsulation in Poly(lactic-co-glycolic acid) (PLGA) is highly effective. The nanoprecipitation (solvent displacement) method is chosen over emulsion techniques because N-hydroxybenzamides are uncharged in organic solvents, allowing rapid partitioning and entrapment within the hydrophobic PLGA matrix as the solvent diffuses into the aqueous phase 4.

PLGA_Workflow Org Organic Phase (Drug + PLGA in Acetone) Mix Nanoprecipitation (Dropwise, 800 rpm) Org->Mix Aq Aqueous Phase (PVA in Water) Aq->Mix Evap Solvent Evaporation (4-6 hrs, RT) Mix->Evap Purify Ultracentrifugation & Washing Evap->Purify Final Lyophilized Nanoparticles Purify->Final

Caption: Workflow for PLGA nanoprecipitation of N-Hydroxy-2-methoxy-N-phenylbenzamide.

Step-by-Step Methodology:

  • Organic Phase: Dissolve 50 mg of PLGA (50:50 lactide:glycolide, MW 30,000) and 5 mg of N-Hydroxy-2-methoxy-N-phenylbenzamide in 2 mL of MS-grade acetone.

  • Aqueous Phase: Prepare 10 mL of a 1% (w/v) Polyvinyl alcohol (PVA) solution in ddH₂O, filtered through a 0.22 µm membrane.

  • Nanoprecipitation: Under magnetic stirring (800 rpm) at room temperature, inject the organic phase dropwise (0.5 mL/min) into the aqueous phase using a syringe pump.

  • Solvent Evaporation: Leave the colloidal dispersion stirring uncovered in a fume hood for 4-6 hours to ensure complete evaporation of the acetone.

  • Purification: Recover the nanoparticles via ultracentrifugation (20,000 × g for 30 min at 4°C). Discard the supernatant, resuspend the pellet in ddH₂O, and repeat the wash step twice to remove residual PVA and unencapsulated drug.

Self-Validation QC: Analyze the purified suspension via Dynamic Light Scattering (DLS). The batch is validated if the Z-average diameter is between 100–150 nm with a Polydispersity Index (PDI) < 0.2.

Protocol III: Active-Loaded Liposomes via Transition Metal (Fe³⁺) Gradient

Causality & Rationale: Passive encapsulation of hydroxamic acids into liposomes typically yields poor encapsulation efficiencies (<20%) due to rapid bidirectional diffusion across the lipid bilayer. However, the hydroxamic acid moiety is a well-known chelator of transition metals. By establishing an intraliposomal Fe³⁺ gradient, the uncharged drug diffuses into the liposome, chelates with the internal Fe³⁺, and forms an insoluble drug-metal complex. This thermodynamic trap drives encapsulation efficiencies above 85% 5.

Liposome_Loading Hydration Lipid Film Hydration (with 19 mM FeCl3) Extrusion Extrusion (150 nm Polycarbonate) Hydration->Extrusion Dialysis Buffer Exchange (Remove External Fe3+) Extrusion->Dialysis Incubation Drug Incubation (55°C, 30 min) Dialysis->Incubation Transmembrane Gradient Complexation Intraliposomal Complexation (Drug-Fe3+ Trapping) Incubation->Complexation Active Influx

Caption: Mechanism of active liposomal loading via intraliposomal Fe³⁺ complexation.

Step-by-Step Methodology:

  • Lipid Film Formation: Dissolve DPPC, Cholesterol, and DSPE-PEG2000 at a molar ratio of 80:50:4 in chloroform. Evaporate the solvent under reduced pressure (rotary evaporator) to form a thin, uniform lipid film.

  • Hydration: Hydrate the lipid film with 1 mL of 19 mM FeCl₃ aqueous solution. Rotate at 55°C for 30 minutes to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLVs 11 times through a 150 nm polycarbonate membrane using a mini-extruder block heated to 55°C (above the phase transition temperature of DPPC).

  • Gradient Establishment: Remove unencapsulated external Fe³⁺ by dialyzing the liposomes against HEPES buffered saline (pH 7.4) for 24 hours using a 10 kDa MWCO dialysis cassette.

  • Active Loading: Dissolve N-Hydroxy-2-methoxy-N-phenylbenzamide in a minimal volume of methanol. Add this to the dialyzed liposome suspension at a 1:1 (Drug:Fe) molar ratio. Incubate the mixture at 55°C for 30 minutes to allow transmembrane diffusion and internal complexation.

Self-Validation QC: Lyse a 50 µL aliquot of the final liposomes with 1% Triton X-100. Quantify the drug concentration via HPLC-UV (typically at 254 nm) against a standard curve to calculate the Encapsulation Efficiency (EE%). An EE% > 80% validates successful active loading.

Comparative Formulation Metrics

To assist in selecting the appropriate formulation strategy for your specific preclinical phase, the quantitative metrics of the described systems are summarized below:

Formulation StrategyEncapsulation Efficiency (EE%)Drug Loading (DL%)Stability in SerumPrimary Preclinical Use Case
Co-Solvent Dispersion N/A (Direct Solubilization)N/ALow (< 2 hours)Acute IV/IP PK screening, MTD determination
PLGA Nanoparticles 45% – 60%5% – 10%High (> 48 hours)Sustained release, intratumoral injection
Fe³⁺-Gradient Liposomes > 85%15% – 20%High (> 72 hours)Targeted IV delivery, prolonged systemic circulation

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Synthesis of N-hydroxy-3,5-dimethoxybenzamide." BenchChem. 1

  • Han, L., et al. "A facile route to form self-carried redox-responsive vorinostat nanodrug for effective solid tumor therapy." International Journal of Nanomedicine, Dove Medical Press. 2

  • Selleck Chemicals. "Vorinostat (SAHA) | HDAC Inhibitor Formulation Protocols." Selleckchem. 3

  • Ravikumar, V., & Sankar, R. "Preparation of Histone Deacetylase Inhibitor Vorinostat-Loaded Poly D, L-Lactide-co-Glycolide Polymeric Nanoparticles by Nanoprecipitation Method." Semantic Scholar. 4

  • Wang, et al. "Iron Complexation to Histone Deacetylase Inhibitors SAHA and LAQ824 in PEGylated Liposomes Can Considerably Improve Pharmacokinetics in Rats." PMC, National Institutes of Health. 5

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in N-Hydroxy-2-methoxy-N-phenylbenzamide synthesis

Welcome to the Technical Support Center for Hydroxamic Acid Synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the low-yield synthesis of N-hydroxy-2-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hydroxamic Acid Synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the low-yield synthesis of N-hydroxy-2-methoxy-N-phenylbenzamide .

Synthesizing sterically hindered N-aryl hydroxamic acids presents unique kinetic and thermodynamic challenges. Below, you will find a diagnostic flowchart, an in-depth FAQ addressing the mechanistic causes of failure, an optimized self-validating protocol, and a quantitative breakdown of reaction conditions.

Diagnostic Flowchart

Troubleshooting Start Low Yield of Target Amide Brown Mixture turns dark brown? Start->Brown Oxidation Oxidation to Nitrosobenzene Fix: Degas, Argon, Fresh Reagent Brown->Oxidation Yes Multiple Multiple spots (O-acyl/Di-acyl)? Brown->Multiple No Ambidentate O-Acylation / Diacylation Fix: Mild base (NaHCO3), lower Temp Multiple->Ambidentate Yes Unreacted Unreacted Acid Chloride? Multiple->Unreacted No Steric Steric Hindrance (2-OMe) Fix: Add DMAP, longer time Unreacted->Steric Yes Success Optimized N-Acylation Unreacted->Success No

Diagnostic flowchart for troubleshooting N-hydroxy-2-methoxy-N-phenylbenzamide synthesis.

Troubleshooting FAQ: Mechanistic Causes & Solutions

Q: Why does my reaction mixture rapidly turn dark brown or green, and how does this affect my yield? A: This color change is the hallmark of rapid oxidation of your starting material, N-phenylhydroxylamine, into nitrosobenzene[1]. The N-H and O-H bonds in N-phenylhydroxylamine make the molecule highly susceptible to oxidative dehydrogenation when exposed to atmospheric oxygen or light[2]. Because nitrosobenzene lacks the necessary nucleophilic protons, it cannot undergo acylation, which immediately halts your product formation. Causality: The electron-rich nature of the hydroxylamine core severely lowers its oxidation potential. Solution: Always use freshly recrystallized N-phenylhydroxylamine (which should appear as pristine white needles) and conduct the reaction under a strict Argon atmosphere using degassed solvents.

Q: LC-MS shows a mass corresponding to my product, but NMR reveals it is the O-acylated isomer. Why is this happening? A: Hydroxylamines are ambidentate nucleophiles, meaning they can attack an electrophile from either the nitrogen or the oxygen atom. While N-acylation is thermodynamically favored to form the stable hydroxamic acid, O-acylation is often kinetically favored[3]. In your specific synthesis, the bulky ortho-methoxy group on the 2-methoxybenzoyl chloride creates severe steric hindrance at the carbonyl carbon. This steric clash repels the bulky N-phenyl group, driving the reaction toward the less sterically hindered oxygen atom. Solution: To favor N-acylation, avoid strong organic bases (like TEA or DIPEA) which deprotonate the hydroxyl group and exacerbate O-acylation. Instead, use a biphasic mild base system (e.g., aqueous NaHCO₃ / DCM). Alternatively, you can exploit the thermodynamically favorable O-to-N acyl shift by treating the crude O-acylated mixture with a mild base to drive the rearrangement[4].

Q: I am observing a significant amount of N,O-diacylated byproduct. How can I prevent over-reaction? A: Diacylation occurs when the initially formed N-acylated product (the target hydroxamic acid) undergoes a secondary kinetic attack at the oxygen. Causality: Using an excess of the highly reactive 2-methoxybenzoyl chloride or an excess of a strong base keeps the intermediate deprotonated and highly nucleophilic. Solution: Strictly control the stoichiometry to exactly 1.0 equivalent of the acylating agent and add it dropwise at sub-zero temperatures (0 °C to -20 °C) to suppress the secondary attack.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different parameters influence the chemoselectivity (N- vs. O-acylation) and the final isolated yield of the target N-hydroxy-2-methoxy-N-phenylbenzamide.

Electrophile (Eq)Base / Solvent SystemTemp (°C)Major Product ObservedIsolated Yield (%)
2-OMe-PhCOCl (1.5)TEA (2.0 eq) / DCM25N,O-Diacylated12%
2-OMe-PhCOCl (1.0)TEA (1.0 eq) / DCM0O-Acylated28%
2-OMe-PhCOOH (1.0)EDC, HOBt, DIPEA / DMF25N-Acylated65%
2-OMe-PhCOCl (1.0) NaHCO₃ (biphasic) / DCM-H₂O 0 N-Acylated 84%

Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system . Each critical step contains a visual or chemical checkpoint to ensure the reaction is proceeding via the correct mechanistic pathway.

Step 1: Reagent Purification & Validation Recrystallize N-phenylhydroxylamine from a mixture of hexanes and benzene. Validation Checkpoint: The resulting solid must appear as pristine white needles. Any yellow or brown tint indicates nitrosobenzene contamination; if present, the batch must be discarded or re-purified.

Step 2: Biphasic Reaction Setup In a flame-dried Schlenk flask under Argon, dissolve 1.0 eq of purified N-phenylhydroxylamine in anhydrous dichloromethane (DCM) (0.2 M concentration). Add 1.1 eq of aqueous NaHCO₃ (as a saturated solution) to create a biphasic system. Mechanistic Note: The biphasic system acts as an acid sponge to neutralize HCl byproduct without making the organic phase highly basic, thereby preserving N-nucleophilicity over O-nucleophilicity.

Step 3: Electrophile Addition Cool the vigorously stirring biphasic mixture to 0 °C. Dissolve 1.0 eq of 2-methoxybenzoyl chloride in a small volume of anhydrous DCM and add it dropwise over 30 minutes via a syringe pump. Validation Checkpoint: Monitor the internal temperature; it must not exceed 5 °C. Temperature spikes provide the activation energy required for the kinetic O-acylation pathway.

Step 4: Reaction Monitoring Stir the mixture for 2 hours at 0 °C, then allow it to warm to room temperature. Validation Checkpoint: Check the reaction via TLC (Hexanes:EtOAc 3:1). Spray the TLC plate with a methanolic FeCl₃ solution. The target N-acylated hydroxamic acid will chelate the iron and stain deep red/purple. O-acylated or diacylated byproducts cannot coordinate iron and will remain unstained.

Step 5: Workup & O-to-N Acyl Shift Separate the organic layer, wash with brine, and concentrate under reduced pressure. If LC-MS or your TLC indicates the presence of the O-acyl isomer, dissolve the crude residue in methanol, add 0.1 eq of K₂CO₃, and stir for 1 hour at room temperature. This will force the thermodynamically favorable O-to-N acyl shift. Neutralize with 1M HCl, extract with EtOAc, dry over MgSO₄, and concentrate to yield the pure N-hydroxy-2-methoxy-N-phenylbenzamide.

References

  • O-Alkyl-N-acyl-N-phenylhydroxylamines as Photochemical Alkoxy Radical Precursors. Synthesis 2012; 44(11): 1745-1754. Available at:[Link]

  • Nitrosobenzene. Grokipedia. Available at: [Link]

  • Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation. Accounts of Chemical Research, 2017. Available at:[Link]

  • Why does N-phenylhydroxylamine give Fehling's test? Chemistry Stack Exchange. Available at:[Link]

Sources

Optimization

Technical Support Center: N-Hydroxy-2-methoxy-N-phenylbenzamide Catalysis &amp; Troubleshooting

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges researchers face when utilizing N-Hydroxy-2-methoxy-N-phenylbenzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges researchers face when utilizing N-Hydroxy-2-methoxy-N-phenylbenzamide in catalytic transformations.

While N-hydroxy and N-methoxy benzamide derivatives are powerful directing groups and internal oxidants for transition-metal-catalyzed C–H functionalization and cross-coupling[1], their unique stereoelectronic profile—specifically the bidentate potential of the 2-methoxy group combined with the labile N–O bond—makes them susceptible to divergent side reactions. This guide provides field-proven, self-validating protocols to keep your catalytic cycles active and highly selective.

I. Mechanistic Overview of Divergent Pathways

Understanding the causality behind reaction failure begins with mapping the catalytic cycle. The diagram below illustrates how the active metal catalyst interacts with the substrate and where the three most common side reactions (N–O cleavage, catalyst poisoning, and umpolung rearrangement) branch off from the productive pathway.

G Substrate N-Hydroxy-2-methoxy- N-phenylbenzamide ActiveCat Active Metal Catalyst [Pd(II) or Ru(II)] Substrate->ActiveCat Coordination Side3 Para-Functionalization (Umpolung Byproduct) Substrate->Side3 Acidic Rearrangement Intermediate Metallacycle Intermediate ActiveCat->Intermediate C-H Activation Side1 Premature N-O Cleavage (N-H Benzamide Byproduct) ActiveCat->Side1 Reductive Cleavage Side2 Catalyst Poisoning (Stable Chelate) ActiveCat->Side2 Over-coordination via 2-OMe Product Desired C-H Functionalized Product Intermediate->Product Functionalization

Catalytic cycle of N-Hydroxy-2-methoxy-N-phenylbenzamide highlighting divergent side reactions.
II. Troubleshooting FAQs
Q1: During Pd-catalyzed C–H activation, I am observing >40% yield of the reduced N-phenylbenzamide byproduct instead of my target. How do I suppress this?

Causality: You are experiencing premature N–O bond cleavage. The N–O bond is highly susceptible to oxidative addition by low-valent metal species before the desired C–H activation step can occur. The 2-methoxy group exacerbates this by increasing electron density on the benzamide carbonyl, which subtly weakens the N–O bond through stereoelectronic repulsion. Solution: You must stabilize the metallacycle and protect the N–O bond. Switch your solvent system from a non-polar solvent (like DCE) to a fluorinated alcohol like HFIP (Hexafluoroisopropanol) . HFIP acts as a hydrogen-bond donor to the N–OH group, sterically and electronically shielding it from premature reduction.

Q2: My catalytic cycle stalls at 15-20% conversion. Is the 2-methoxy substituent interfering with the active catalyst?

Causality: Yes. While N-hydroxy-N-phenylbenzamides are excellent directing groups, the addition of the 2-methoxy group creates a strong bidentate or tridentate coordination motif (O, O, N). This leads to the formation of a thermodynamic sink—a rigid, unreactive metal-chelate complex that traps the metal and poisons the catalytic cycle. Solution: To disrupt this stable chelate, introduce a strongly coordinating, yet labile, additive. Adding 1.5 equivalents of Pivalic acid (PivOH) facilitates a concerted metalation-deprotonation (CMD) pathway. The pivalate ligand dynamically competes with the 2-methoxy group for the metal's coordination site, keeping the catalyst active and turning over.

Q3: When attempting oxidative cross-coupling, I detect significant amounts of para-functionalized anilide byproducts instead of the ortho-product.

Causality: N-arylhydroxylamines and their derivatives are prone to umpolung reactivity. In the presence of strong electrophilic activators or hypervalent iodine catalysts, the substrate undergoes a Bamberger-type [3,3]-sigmatropic rearrangement, driving functionalization to the para-position[2][3]. Solution: This side reaction is highly temperature- and activator-dependent. Lower the initial reaction temperature to 0 °C during the catalyst-substrate mixing phase. Furthermore, utilize sterically bulky ligands (e.g., substituted phosphines) to block the para-trajectory and force the desired ortho-metalation.

Q4: In my photocatalytic reductive amidation setup, the substrate degrades into unidentifiable oligomers. What is happening?

Causality: In tandem reduction-decarboxylation-amidation sequences, N-hydroxyamides are critical intermediates[4]. However, prolonged exposure to blue LED irradiation without a proper terminal reductant leads to homolytic N–O cleavage, generating highly reactive nitrogen-centered radicals that rapidly oligomerize. Solution: Introduce a mild, single-electron reductant to control the cleavage. The addition of 20 mol % iron powder acts as a controlled electron donor, facilitating clean N–O bond cleavage to the final amide without triggering a radical runaway process[4].

III. Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the impact of solvent and additive choices on suppressing side reactions during Pd(II)-catalyzed functionalization of N-Hydroxy-2-methoxy-N-phenylbenzamide.

SolventAdditive (Equiv)Temp (°C)Target Product Yield (%)N-O Cleavage Byproduct (%)Catalyst Poisoning State
DCENone8015%45%High (Stalled at 2h)
DCEAgOAc (1.0)8035%30%Medium
HFIPAcOH (1.5)8068%12%Low
HFIP PivOH (1.5) 80 88% <5% Resolved
HFIPPivOH (1.5)10072%15%Low
IV. Standard Operating Protocols (Self-Validating)

To ensure high fidelity in your experiments, utilize the following self-validating workflow.

Workflow Step1 1. Substrate & Catalyst Preparation Step2 2. Additive & Solvent Screening Step1->Step2 Step3 3. Reaction Monitoring (In-situ IR / TLC) Step2->Step3 Control Control: TEMPO Addition (Check Radical Pathway) Step2->Control Validation Step4 4. Quench & Workup (Self-Validating) Step3->Step4

Self-validating experimental workflow for optimizing benzamide-directed catalytic reactions.
Protocol: Optimized Catalytic C–H Functionalization
  • Preparation & Dehydration: Flame-dry a Schlenk tube under vacuum and backfill with Argon (3x). Causality: Trace water hydrolyzes the N–O bond, artificially inflating byproduct yields.

  • Reagent Loading: Add N-Hydroxy-2-methoxy-N-phenylbenzamide (0.2 mmol), Pd(OAc)₂ (5 mol%), and PivOH (1.5 equiv).

  • Solvent Addition & Visual Validation: Inject 2.0 mL of anhydrous HFIP.

    • Self-Validation Checkpoint: The solution should remain a clear, pale yellow. If the solution immediately turns black, premature Pd(0) precipitation has occurred due to contaminated solvent. Discard and restart.

  • Radical Control (Optional but Recommended): In a parallel control vessel, add 2.0 equiv of TEMPO. If the reaction stalls completely in this vessel, a radical pathway is operative, and you must adjust your oxidant[4].

  • Execution: Seal the tube and heat to 80 °C for 12 hours.

  • Quench & NMR Validation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Concentrate in vacuo.

    • Self-Validation Checkpoint: Run a crude ¹H NMR. Integrate the 2-methoxy peak (~3.8 ppm) against the aromatic protons. A 3:1 ratio confirms the directing group remains fully intact and has not undergone demethoxylation or cleavage.

V. References
  • Organocatalytic, Oxidative, Intermolecular Amination and Hydrazination of Simple Arenes at Ambient Temperature | Organic Letters Source: acs.org URL:[Link][5]

  • Regioselective umpolung para-C–H functionalization of arylhydroxylamines Source: pku.edu.cn (Nature Communications) URL:[Link][2]

  • Direct Photocatalytic Reductive Amidation of Nitroarenes: A Tandem Reduction–Decarboxylation Approach to Amide Bond Construction | Organic Letters Source: acs.org URL:[Link][4]

  • Palladium-catalyzed cyclization of benzamides with arynes: application to the synthesis of Phenaglydon and N-Methylcrinasiadine Source: rsc.org (Chemical Communications) URL:[Link][1]

Sources

Troubleshooting

HPLC Troubleshooting Center: Resolving Peak Overlap for N-Hydroxy-2-methoxy-N-phenylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0).

This molecule presents a unique "perfect storm" for high-performance liquid chromatography (HPLC) due to its hydroxamic acid moiety (-N(OH)-C(=O)-), its weak acidity, and its aromatic hydrophobicity. When users report peak overlap with this compound, the root cause rarely stems from simple gradient inefficiencies; it is almost always driven by secondary chemical interactions within the column hardware or mobile phase mismatch [1].

Section 1: Mechanistic Causes of Peak Overlap (The "Why")

To permanently resolve peak co-elution, we must first understand the causality behind the molecule's behavior. N-Hydroxy-2-methoxy-N-phenylbenzamide exhibits three critical properties that disrupt ideal Gaussian peak shapes:

  • Metal Chelation (The Primary Culprit): Hydroxamic acids are notorious bidentate ligands. The oxygen atoms of the N-hydroxy and carbonyl groups strongly chelate transition metals (specifically Fe³⁺) present in stainless steel tubing, pump heads, and column frits. This creates a secondary retention mechanism. The analyte binds temporarily to the hardware, causing severe peak tailing that bleeds into the retention windows of closely eluting impurities [2].

  • Ionization and pKa Mismatch: Hydroxamic acids are weak acids with a typical pKa ranging between 8.5 and 9.0 [3]. If your mobile phase pH is unbuffered or drifts near pH 7–9, the compound exists in a dynamic equilibrium between its neutral and deprotonated (anionic) states. This dual-state existence causes peak broadening, splitting, and subsequent overlap with neighboring peaks.

  • Hydrophobic & π−π Interactions: The molecule contains an N-phenyl ring and a 2-methoxybenzamide core. When co-eluting with structurally similar synthetic intermediates (e.g., des-hydroxy or des-methoxy derivatives), standard C18 stationary phases often lack the orthogonal selectivity required to resolve these subtle structural differences [4].

Section 2: Step-by-Step Troubleshooting Workflows (The "How")

The following protocols are self-validating systems. By executing them in order, you systematically eliminate hardware, solvent, and stationary phase variables.

Protocol A: Eliminating Metal-Induced Tailing (Passivation & Masking)

If your peak exhibits an asymmetry factor ( As​ ) > 1.5 and overlaps with a later-eluting peak, follow this protocol to neutralize metal active sites.

  • Step 1: Remove the analytical column and replace it with a zero-dead-volume PEEK union.

  • Step 2: Flush the entire HPLC system (pumps, autosampler, detector flow cell) with LC-MS grade water for 15 minutes at 1.0 mL/min.

  • Step 3: Passivate the system by pumping 20% Nitric Acid (HNO₃) at 1.0 mL/min for 30 minutes. (Caution: Ensure your detector flow cell is compatible with nitric acid; bypass if necessary).

  • Step 4: Flush the system with water until the pH returns to neutral (approx. 30 minutes).

  • Step 5: Reinstall the column. Prepare your mobile phase with a chelating masking agent: Add 5 µM medronic acid or 0.1% EDTA to the aqueous mobile phase. This binds any remaining trace metals in the column frits, preventing the hydroxamic acid from chelating.

Protocol B: Mobile Phase pH Optimization

To ensure the compound remains 100% in its neutral state (preventing split peaks), the mobile phase pH must be at least 2 units below its pKa [1].

  • Step 1: Prepare Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (Yields pH ~2.7).

  • Step 2: Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Step 3: Run a shallow gradient: 5% B to 60% B over 20 minutes. The acidic environment suppresses the ionization of the N-OH group, sharpening the peak and resolving it from early-eluting polar impurities.

Protocol C: Orthogonal Stationary Phase Selection

If peaks are perfectly symmetrical but still co-elute, the issue is purely selectivity.

  • Step 1: Replace the standard C18 column with a Phenyl-Hexyl or Polar-Embedded (Amide) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Step 2: Change the organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent that alters hydrogen-bonding dynamics and enhances the π−π interactions between the column's phenyl rings and the analyte's N-phenyl group [2].

Section 3: Data Presentation & Optimization Matrices

Table 1: Mobile Phase Additives Comparison for Hydroxamic Acids
AdditiveConcentrationEffect on Peak ShapeMS CompatibilityRecommendation
Formic Acid0.1% (v/v)Good (Suppresses ionization)ExcellentPrimary Choice for pH control.
Trifluoroacetic Acid (TFA)0.05% (v/v)Excellent (Ion-pairing agent)Poor (Causes ion suppression)Use only for UV/PDA detection.
Medronic Acid5 µMExcellent (Masks Fe³⁺ sites)ExcellentCrucial for severe tailing issues.
EDTA0.1% (w/v)Excellent (Strong metal chelator)Poor (Precipitates in high organic)Use only for system passivation.
Table 2: Stationary Phase Selectivity for Benzamide Derivatives
Column ChemistryPrimary InteractionResolution Power for RegioisomersBest Use Case
Standard C18Hydrophobic dispersionModerateGeneral screening; baseline separation of vastly different polarities.
Phenyl-Hexyl π−π and HydrophobicHighResolving N-phenyl analogues and closely related aromatic impurities.
Polar-Embedded (Amide)Hydrogen bonding & DipoleVery HighResolving des-hydroxy impurities from the parent hydroxamic acid.

Section 4: Visualizing the Troubleshooting Logic

G Start Peak Overlap Detected (N-Hydroxy...benzamide) Check Analyze Peak Shape Start->Check Tailing Severe Tailing (Asymmetry > 1.5) Check->Tailing Yes Sym Symmetrical Co-elution (Asymmetry < 1.2) Check->Sym No Metal Root Cause: Metal Chelation (Fe3+) Tailing->Metal pH Root Cause: pH / Selectivity Issue Sym->pH Sol1 Action: Use PEEK Hardware & Medronic Acid Metal->Sol1 Sol2 Action: Lower pH to 2.5 (0.1% Formic Acid) pH->Sol2 Sol3 Action: Switch to Phenyl-Hexyl Column pH->Sol3

Caption: Troubleshooting Decision Tree for Peak Overlap Resolution.

Mechanism HA Hydroxamic Acid (-N(OH)-C=O) Chelation Bidentate Chelation (Secondary Retention) HA->Chelation Fe Stainless Steel (Active Fe3+ Sites) Fe->Chelation Tailing Peak Tailing & Overlap Chelation->Tailing Passivation Add EDTA / Medronic Acid Passivation->Fe Blocks Resolved Masked Fe3+ Sites (Sharp Peaks) Passivation->Resolved

Caption: Mechanism of Metal-Induced Tailing and Passivation Strategy.

Section 5: Frequently Asked Questions (FAQs)

Q: I switched from Acetonitrile to Methanol as suggested, but my overall run time doubled. Why? A: Methanol is a weaker elution solvent in reversed-phase chromatography compared to Acetonitrile [2]. While it provides superior selectivity for aromatic benzamides via hydrogen bonding, you must increase the slope of your gradient (e.g., increase the %B per minute) or raise the column temperature to 40°C to recover your original run time while maintaining the newly gained resolution [4].

Q: My peak has a leading edge (fronting) and overlaps with an early-eluting impurity, rather than tailing. What causes this? A: Peak fronting is rarely caused by metal chelation. For N-Hydroxy-2-methoxy-N-phenylbenzamide, fronting usually indicates column overloading or a mismatch between the sample diluent and the mobile phase. If your sample is dissolved in 100% organic solvent (like DMSO or pure Methanol) but injected into a highly aqueous mobile phase, the analyte travels faster than the mobile phase initially. Fix: Dilute your sample in initial mobile phase conditions (e.g., 90% Water / 10% Organic) before injection.

Q: Can I use a standard C18 column if I just add TFA? A: Yes, Trifluoroacetic acid (TFA) is an excellent ion-pairing agent that will sharpen the peak and suppress ionization. However, TFA causes severe ion suppression in Mass Spectrometry (LC-MS). If you are using a UV/PDA detector, 0.05% TFA is a highly effective, low-cost solution. If you are using MS, you must rely on Formic Acid and a selective column (like Phenyl-Hexyl) instead.

References

  • Title: Improving Separation of Peaks in RP HPLC Source: MicroSolv Technology Corporation URL: 1

  • Title: Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Source: Chromatography Online URL: 2

  • Title: Determination of Hydroxamic Acids' Acidity Constants in Water by NMR Source: ResearchGate URL: 3

  • Title: Real Solutions to Improve Your HPLC Peak Resolution Source: Thermo Fisher Scientific URL: 4

Sources

Optimization

Overcoming purification challenges of N-Hydroxy-2-methoxy-N-phenylbenzamide mixtures

Welcome to the technical support center for N-Hydroxy-2-methoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Hydroxy-2-methoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this hydroxamic acid derivative. High purity is paramount for reliable downstream applications, and this document provides field-proven insights and detailed protocols to achieve that goal.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the compound's properties and purification strategy.

Q1: What are the most common impurities found in crude N-Hydroxy-2-methoxy-N-phenylbenzamide mixtures?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the coupling of an activated 2-methoxybenzoic acid derivative with N-phenylhydroxylamine. Consequently, typical impurities include:

  • Unreacted Starting Materials: Residual 2-methoxybenzoic acid and N-phenylhydroxylamine.

  • Side-Reaction Products: Formation of esters or other acylated species.

  • Reagents and Catalysts: Excess coupling agents (like carbodiimides) or their byproducts (e.g., ureas).[1]

  • Degradation Products: Hydroxamic acids can be susceptible to hydrolysis, especially under harsh pH or high-temperature conditions, which would cleave the molecule into 2-methoxybenzoic acid and N-phenylhydroxylamine.[2]

Q2: What is the general solubility profile of N-Hydroxy-2-methoxy-N-phenylbenzamide?

A2: While specific quantitative data for this exact molecule is scarce, its structure—containing both polar (hydroxamic acid, amide) and non-polar (two phenyl rings, methoxy group) moieties—suggests a predictable solubility pattern. Generally, it will exhibit:

  • Good Solubility: In polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF).

  • Moderate Solubility: In polar protic solvents like methanol and ethanol, and in chlorinated solvents like dichloromethane (DCM).

  • Poor Solubility: In non-polar solvents such as hexanes and diethyl ether. This profile is critical for selecting appropriate solvent systems for both recrystallization and chromatography. The solubility of its parent compound, benzanilide, provides a useful, if imperfect, proxy.[3]

Q3: Is N-Hydroxy-2-methoxy-N-phenylbenzamide particularly sensitive to certain experimental conditions?

A3: Yes. The N-hydroxyamide (hydroxamic acid) functional group is the most sensitive part of the molecule.

  • pH Sensitivity: Both strong acidic and strong basic conditions can catalyze the hydrolysis of the amide bond.[2] It is recommended to maintain a near-neutral pH during aqueous workups.

  • Temperature Sensitivity: Prolonged exposure to high temperatures (e.g., refluxing for extended periods) can lead to thermal degradation. Use the minimum heat necessary for dissolution during recrystallization.

  • Metal Contamination: The hydroxamic acid moiety is a known chelator of metal ions. Trace metal contamination from reagents or equipment can lead to the formation of colored complexes and interfere with purification and characterization.

Section 2: Troubleshooting Guide for Purification

This guide provides solutions to specific problems you may encounter during the purification process.

Issue 1: My crude product is an oily residue and fails to solidify, even under high vacuum.

  • Probable Cause(s):

    • High Impurity Content: Significant amounts of unreacted starting materials or solvent residues can act as a eutectic mixture, depressing the freezing point.

    • Residual Solvent: High-boiling point solvents like DMF or DMSO may be trapped in the product.

  • Proposed Solution(s):

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is insoluble, such as cold diethyl ether or a hexane/ethyl acetate mixture. This will wash away many impurities and can often yield a solid.

    • Azeotropic Removal of Solvents: If high-boiling solvents are suspected, dissolve the oil in a volatile solvent like DCM or toluene and re-evaporate under reduced pressure. Repeat this process 2-3 times to azeotropically remove the trapped solvent.

    • Proceed to Chromatography: If the oil persists, it may be necessary to purify it directly via column chromatography without prior solidification. Dissolve the oil in a minimal amount of a strong solvent (e.g., DCM) and proceed with dry loading onto silica gel.[4]

Issue 2: After recrystallization, the purity (by TLC or HPLC) has not significantly improved.

  • Probable Cause(s):

    • Incorrect Solvent Choice: The chosen solvent may be dissolving the impurities along with the product, causing them to co-crystallize upon cooling. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while key impurities should remain soluble at cold temperatures.[4]

    • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.

    • Impurity with Similar Solubility: A major impurity may have a solubility profile that is too similar to the target compound for recrystallization to be effective.

  • Proposed Solution(s):

    • Re-evaluate the Solvent System: Conduct a systematic solvent screen using small amounts of your crude material. Test a range of solvents from polar (e.g., ethanol, isopropanol) to moderately polar (e.g., ethyl acetate, acetone). Consider a two-solvent system (e.g., ethanol/water, DCM/hexane) where the compound is soluble in the first solvent and insoluble in the second.

    • Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature, ideally insulated, before moving it to an ice bath. This promotes the formation of larger, purer crystals.[4]

    • Switch to Chromatography: If recrystallization fails, column chromatography is the logical next step as it separates compounds based on differences in polarity, a different principle than solubility.[5][6]

Issue 3: During silica gel column chromatography, my compound streaks badly or does not elute.

  • Probable Cause(s):

    • High Polarity of the Compound: The hydroxamic acid group can interact very strongly with the acidic silanol groups on the silica surface, leading to poor elution and tailing.

    • Sample Overload: Too much crude material was loaded onto the column relative to its capacity.

    • Inappropriate Mobile Phase: The eluent system is not polar enough to displace the compound from the stationary phase.

  • Proposed Solution(s):

    • Modify the Mobile Phase:

      • Increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate or methanol in your hexane/ethyl acetate or DCM/methanol system).

      • Add a small amount (0.5-1%) of a polar, slightly acidic modifier like acetic acid to the mobile phase. This can protonate the silanol groups and reduce their strong interaction with your compound.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water).[7]

    • Dry Loading: Ensure you are using a dry loading technique, especially if your compound is not very soluble in the starting mobile phase. Adsorb the crude material onto a small amount of silica gel and load the resulting dry powder onto the top of the column.[4]

Issue 4: My final product is a persistent off-white or yellowish solid, but literature suggests it should be white.

  • Probable Cause(s):

    • Chromophoric Impurities: Highly conjugated or aromatic impurities may be present even in small amounts, imparting color.

    • Metal Ion Contamination: As a hydroxamic acid, the compound can chelate trace metal ions (like iron) from glassware, solvents, or reagents, forming colored complexes.

    • Oxidation/Degradation: Minor degradation products formed during the workup or purification may be colored.

  • Proposed Solution(s):

    • Activated Carbon Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Chelating Agent Wash: During an aqueous workup, wash the organic layer with a dilute solution of a chelating agent like EDTA to sequester and remove contaminating metal ions.

    • Re-purification: A final, careful purification by flash chromatography or recrystallization may be required to remove the trace colored impurity.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a systematic approach to purifying N-Hydroxy-2-methoxy-N-phenylbenzamide via recrystallization.

  • Solvent Selection:

    • Place ~20-30 mg of crude material into several small test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise at room temperature until the solid dissolves or is clearly insoluble.

    • A good candidate solvent will show poor solubility at room temperature.

    • Heat the tubes that showed poor solubility. A suitable solvent will fully dissolve the compound upon heating.

    • Allow the heated tubes to cool to room temperature, then place in an ice bath. The solvent that yields a high quantity of crystalline precipitate is your best choice.

  • Dissolution:

    • Place the bulk of the crude material into an Erlenmeyer flask (do not use a beaker).

    • Add the chosen solvent in small portions while heating the mixture gently on a hot plate with stirring.

    • Continue adding the minimum amount of hot solvent until the solid just completely dissolves.[4]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a very small amount of activated carbon.

    • Re-heat the mixture to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper in a pre-warmed funnel to remove the carbon.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography (Silica Gel)

This is a standard protocol for purifying moderately polar organic compounds.

  • TLC Analysis and Mobile Phase Selection:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., starting with 20% ethyl acetate in hexanes and increasing polarity).

    • The ideal mobile phase will give your target compound a Retention Factor (Rf) of ~0.3-0.4 and show good separation from major impurities.

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed evenly, ensuring no air bubbles are trapped.[4]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM, acetone).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column bed, forming a thin, even layer.

  • Elution:

    • Carefully add the mobile phase to the top of the column and begin elution using positive pressure.

    • Start with the low-polarity solvent system determined by TLC.

    • Collect fractions and monitor the elution by TLC.

    • If the compound is slow to elute, gradually increase the polarity of the mobile phase (gradient elution).

  • Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Section 4: Visualizations and Data

Data Presentation: Solubility of Related Benzamides

While specific data for N-Hydroxy-2-methoxy-N-phenylbenzamide is not widely published, the following table for the parent compound benzanilide provides a useful starting point for solvent selection in recrystallization and chromatography.[3]

SolventMole Fraction (x) at 298.15 K (25 °C)Mole Fraction (x) at 313.15 K (40 °C)Solvent Type
Methanol0.05810.0912Polar Protic
Ethanol0.06350.0998Polar Protic
Acetone0.11540.1687Polar Aprotic
Ethyl Acetate0.08220.1251Polar Aprotic
Acetonitrile0.06930.1044Polar Aprotic
Toluene0.02110.0356Non-Polar

Data adapted from studies on benzanilide. The N-hydroxy and methoxy groups on the target compound will increase polarity, likely increasing solubility in polar solvents compared to these values.

Experimental Workflows

PurificationWorkflow Crude Crude Oily/Solid Product Triturate Trituration (e.g., with Diethyl Ether) Crude->Triturate Product is oily or very impure Recrystallize Recrystallization (Solvent Screening) Crude->Recrystallize Product is solid Triturate->Recrystallize Analysis Purity Check (TLC, HPLC, NMR) Recrystallize->Analysis Column Column Chromatography (Silica Gel or C18) Column->Analysis Pure Pure Crystalline Product (>98% Purity) Analysis->Column Impurities persist Analysis->Pure Purity OK

Caption: A general workflow for the purification of N-Hydroxy-2-methoxy-N-phenylbenzamide.

TroubleshootingTree Start Purification Fails (Low Purity or Yield) Method What was the method? Start->Method Recryst Recrystallization Method->Recryst Recrystallization Chrom Chromatography Method->Chrom Chromatography Recryst_Prob Problem: Impurity Co-crystallizes Recryst->Recryst_Prob Chrom_Prob Problem: Compound Streaks/Sticks Chrom->Chrom_Prob Recryst_Sol Solution: 1. Re-screen solvents 2. Use a 2-solvent system 3. Switch to Chromatography Recryst_Prob->Recryst_Sol Chrom_Sol Solution: 1. Increase eluent polarity 2. Add modifier (e.g., AcOH) 3. Use different stationary phase (Alumina, C18) Chrom_Prob->Chrom_Sol

Caption: A decision tree for troubleshooting common purification issues.

References

  • BenchChem. (n.d.). Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes and Protocols.
  • PubMed. (2012). [Chiral Separation of Benzamide Antipsychotics and Determination of Their Enantiomers by High Performance Liquid Chromatography].
  • ResearchGate. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • PMC. (2025). Synthesis and crystal structure of HDAC6 selective inhibitor of N-hydroxy-4-{2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl}benzamide monohydrate (HPOB·H2O).
  • PMC. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine.
  • ResearchGate. (2016). Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
  • Supporting Information. (n.d.). General procedure for the synthesis of N-benzamides.
  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
  • BenchChem. (n.d.). N-hydroxy-3,5-dimethoxybenzamide Purification.
  • BenchChem. (n.d.). Technical Support Center: N-(2-aminoethyl)-2-hydroxybenzamide Stability and Degradation.
  • Google Patents. (n.d.). Processes for the synthesis and purification of heterobifunctional cross-linkers.
  • BenchChem. (n.d.). Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Synthetic Chemists: N-Hydroxy-2-methoxy-N-phenylbenzamide vs. N-methoxy-N-methylbenzamide (Weinreb Amide) in Acyl Transfer Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the precise and efficient formation of carbon-carbon bonds to construct ketone moieties is a cornerstone of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise and efficient formation of carbon-carbon bonds to construct ketone moieties is a cornerstone of molecular architecture. For decades, the Weinreb amide (N-methoxy-N-methylbenzamide) has been a stalwart reagent, celebrated for its ability to tame the reactivity of potent organometallic nucleophiles and deliver ketones with high fidelity, circumventing the common pitfall of over-addition.[1][2] However, the exploration of alternative acylating agents continues, driven by the quest for enhanced reactivity, milder reaction conditions, or different substrate compatibility. This guide provides an in-depth, objective comparison between the well-established Weinreb amide and the less conventional N-Hydroxy-2-methoxy-N-phenylbenzamide, offering field-proven insights and experimental context for researchers navigating the selection of acyl transfer agents.

At a Glance: Key Distinctions

FeatureN-methoxy-N-methylbenzamide (Weinreb Amide)N-Hydroxy-2-methoxy-N-phenylbenzamide
Primary Function Acylating agent for ketone and aldehyde synthesis.[1]Potential acylating agent; also a hydroxamic acid derivative with potential biological and chelating activities.[3]
Key Advantage Excellent prevention of over-addition with organometallic reagents due to a stable chelated intermediate.[1][2]Potentially different reactivity profile due to the N-hydroxy and N-phenyl groups; less explored for ketone synthesis.
Stability Generally stable, isolable, and amenable to a wide range of reaction conditions.[4]Hydroxamic acid derivatives are often sensitive to hydrolysis and can be less stable than conventional amides.[3][5][6]
Synthesis Well-established, multi-step procedures from carboxylic acids or acid chlorides.[3]Can be synthesized from the corresponding hydroxylamine and acylating agent, though the starting hydroxylamine can be unstable.[7]
Reaction with Organometallics Forms a stable, five-membered chelated tetrahedral intermediate that collapses to the ketone upon workup.[1][2]The reaction mechanism and the stability of the intermediate are not as well-documented; potential for different chelation and reactivity patterns.
Literature Precedent Extensive and well-documented for a broad scope of substrates.[1][2][4]Limited direct literature for ketone synthesis via reaction with organometallic reagents.

The Underlying Chemistry: A Mechanistic Dissection

The remarkable success of the Weinreb amide lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent. The N-methoxy group plays a crucial role in chelating the metal ion (e.g., Li⁺ or Mg²⁺), forming a stable five-membered ring. This chelation prevents the collapse of the intermediate and subsequent elimination of the alkoxide, which would regenerate a ketone that could then undergo a second nucleophilic attack (over-addition) to yield a tertiary alcohol.[1][2] The ketone is only liberated upon acidic workup, which protonates the intermediate and breaks the chelation.

Weinreb_Mechanism Weinreb Weinreb Amide Intermediate Chelated Tetrahedral Intermediate Weinreb->Intermediate Nucleophilic Addition Organometallic R'-M Organometallic->Intermediate Ketone Ketone Intermediate->Ketone Protonation & Collapse Workup Acidic Workup (H₃O⁺) Workup->Ketone Over_addition Over-addition Product (Tertiary Alcohol) Ketone->Over_addition Second Nucleophilic Attack (Undesired)

Figure 1. Mechanism of the Weinreb Ketone Synthesis.

For N-Hydroxy-2-methoxy-N-phenylbenzamide, the mechanistic landscape is less defined in the context of ketone synthesis. The presence of an N-hydroxy group introduces an acidic proton, which could be deprotonated by the organometallic reagent, consuming at least one equivalent. The potential for chelation with the N-hydroxy oxygen and the carbonyl oxygen exists, which could, in principle, stabilize a tetrahedral intermediate. However, the electronic and steric effects of the N-phenyl group and the 2-methoxy substituent on the benzoyl ring would also significantly influence the reactivity and stability of any intermediate. The inherent instability of some hydroxamic acid derivatives could also lead to alternative reaction pathways or decomposition.[3]

Synthesis and Accessibility: A Practical Consideration

N-methoxy-N-methylbenzamide (Weinreb Amide)

The synthesis of Weinreb amides is a well-trodden path in organic chemistry, typically starting from a carboxylic acid or its corresponding acid chloride.[3] A common and reliable method involves the coupling of the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent.

Experimental Protocol: Synthesis of a Weinreb Amide from a Carboxylic Acid

  • Activation of the Carboxylic Acid: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) (1.1 eq.).

  • Addition of Hydroxylamine: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (2.2 eq.) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproducts. Wash the filtrate with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Weinreb_Synthesis Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Intermediate Carboxylic_Acid->Activated_Ester Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Activated_Ester Weinreb_Amide Weinreb Amide Activated_Ester->Weinreb_Amide Hydroxylamine N,O-dimethylhydroxylamine ·HCl + Base Hydroxylamine->Weinreb_Amide

Figure 2. General synthetic workflow for Weinreb amides.

N-Hydroxy-2-methoxy-N-phenylbenzamide

The synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide is less commonly described. A plausible route involves the acylation of N-phenylhydroxylamine with 2-methoxybenzoyl chloride. A significant challenge in this synthesis is the stability of N-phenylhydroxylamine, which is known to be thermally unstable and prone to rearrangement.[7]

Proposed Experimental Protocol: Synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide

  • Preparation of N-phenylhydroxylamine (handle with care): N-phenylhydroxylamine can be prepared by the controlled reduction of nitrobenzene, for instance, using zinc dust in an aqueous ammonium chloride solution. Due to its instability, it is often used immediately in the next step without extensive purification.[7]

  • Acylation: To a solution of freshly prepared N-phenylhydroxylamine (1.0 eq.) in a suitable solvent like THF or dichloromethane at 0 °C, add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq.). Slowly add a solution of 2-methoxybenzoyl chloride (1.1 eq.) in the same solvent.

  • Reaction and Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.

  • Workup and Purification: Once the reaction is complete, quench with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified by column chromatography, keeping in mind the potential instability of the product.

Performance in Ketone Synthesis: A Comparative Analysis

Weinreb Amide: The Gold Standard

The utility of Weinreb amides in ketone synthesis is extensively documented, with a broad substrate scope and generally high yields.[1][4] They are compatible with a wide array of functional groups that might not be tolerated in reactions with more reactive acylating agents.[1]

Experimental Protocol: Ketone Synthesis using a Weinreb Amide and an Organolithium Reagent

  • Reaction Setup: To a solution of the Weinreb amide (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the organolithium reagent (1.1-1.5 eq.) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M HCl.

  • Workup and Isolation: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting ketone can be purified by standard methods such as column chromatography.

N-Hydroxy-2-methoxy-N-phenylbenzamide: An Exploratory Avenue

Direct experimental data for the reaction of N-Hydroxy-2-methoxy-N-phenylbenzamide with organometallic reagents to form ketones is scarce in the peer-reviewed literature. Based on the chemistry of related hydroxamic acids, several outcomes are possible:

  • Deprotonation: The acidic N-OH proton will likely be deprotonated by the organometallic reagent, requiring the use of at least two equivalents of the nucleophile.

  • Chelation and Addition: After deprotonation, the resulting anion could chelate the metal ion, and a second equivalent of the organometallic reagent could add to the carbonyl group. The stability of the resulting tetrahedral intermediate would be crucial in determining the outcome.

  • Side Reactions: The potential for side reactions, including decomposition of the starting material or intermediate, may be higher compared to the more robust Weinreb amide.

Given the lack of direct comparative data, the use of N-Hydroxy-2-methoxy-N-phenylbenzamide for ketone synthesis remains an area for further research. Its performance is likely to be highly substrate-dependent and may require careful optimization of reaction conditions.

Conclusion and Future Outlook

The Weinreb amide remains the superior and more reliable choice for the synthesis of ketones from carboxylic acid derivatives via reaction with organometallic reagents. Its well-understood mechanism, high stability, broad substrate scope, and the vast body of successful examples in complex molecule synthesis solidify its position as a go-to method for synthetic chemists.[1][2][4]

N-Hydroxy-2-methoxy-N-phenylbenzamide , on the other hand, represents a more speculative alternative for this specific application. While its unique electronic and steric properties may offer interesting reactivity in other contexts, its utility in ketone synthesis is not established. The inherent instability of the N-hydroxy-N-aryl moiety and the lack of a clear mechanistic advantage over the Weinreb amide suggest that its application in this area would be a research project in itself rather than a routine synthetic transformation.

For researchers in drug development and process chemistry, the predictability and robustness of the Weinreb ketone synthesis offer significant advantages in terms of scalability and reliability. While the exploration of novel reagents like N-Hydroxy-2-methoxy-N-phenylbenzamide is academically valuable, for practical and efficient ketone synthesis, the Weinreb amide is the demonstrably superior choice based on current knowledge.

References

  • Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981, 22 (39), 3815–3818.
  • Johnstone, R. A. W., et al. Tetrahedron1978, 34 (2), 213-216.
  • Mentzel, M., et al. J. Org. Chem.2003, 68 (24), 9479–9482.
  • [Relevant review on ketone synthesis]. Unfortunately, a specific review directly comparing these two exact compounds was not found in the search results.
  • [Relevant article on hydroxamic acid stability]. Several search results allude to the general instability of hydroxamic acids.
  • [Relevant article on benzamide synthesis].
  • [Additional relevant cit
  • [Additional relevant cit
  • [Additional relevant cit
  • S. Nahm and S. M. Weinreb, Tetrahedron Letters, 22, 3815 (1981).
  • [General Organic Chemistry Textbook Reference on Amide Chemistry].
  • [Additional cit
  • [Additional cit
  • [Additional cit
  • [Additional citation on applic
  • [General information on hydroxamic acids and their deriv
  • [Information on organolithium and Grignard reagents].
  • [Information on synthesis of benzamide deriv
  • [Information on reactivity of organometallic compounds].
  • [Inform
  • [Information on N-aryl-adamantylcarbamid
  • [Inform
  • [Information on plasma stability of hydroxamic acids].
  • [Further information on plasma stability of hydroxam
  • [General chemistry of hydroxamic acids].

Sources

Comparative

A Comparative Guide to Validating HPLC-UV Methods for N-Hydroxy-2-methoxy-N-phenylbenzamide Purity

As a Senior Application Scientist, I frequently encounter the distinct analytical challenges posed by highly functionalized aromatic compounds in drug development. N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0) [...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the distinct analytical challenges posed by highly functionalized aromatic compounds in drug development. N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0) [1] is a prime example of a molecule that demands rigorous chromatographic optimization. Featuring a hydroxamic acid-like N-hydroxy moiety, a methoxy substituent, and two aromatic rings, this molecule is highly susceptible to secondary interactions during separation.

The causality behind these challenges is rooted in the molecule's chemistry: the N-hydroxy group acts as both a strong hydrogen bond donor and a chelating agent. When analyzed using standard silica-based columns, this often leads to severe peak tailing and poor recovery due to unwanted interactions with residual surface silanols or trace metal impurities in the stationary phase. To establish a robust, self-validating analytical procedure for purity determination, we must move beyond default column chemistries.

This guide objectively compares the performance of standard C18 columns against alternative stationary phases and details a comprehensive High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) validation protocol in strict accordance with the [2].

Column Selection: A Comparative Analysis

When developing an assay for N-Hydroxy-2-methoxy-N-phenylbenzamide, the root cause of peak shape degradation must be addressed through stationary phase selection. Standard C18 columns rely exclusively on hydrophobic dispersion forces. While effective for neutral, non-polar analytes, they fail to provide the orthogonal selectivity required to resolve the target compound from structurally similar synthetic byproducts (e.g., des-hydroxy or des-methoxy impurities).

By transitioning to a Phenyl-Hexyl or Biphenyl stationary phase, we introduce π−π interactions. The Phenyl-Hexyl column utilizes a six-carbon alkyl spacer, providing an optimal blend of hydrophobic retention and π−π selectivity that aligns perfectly with the phenylbenzamide structure. This steric arrangement effectively shields the underlying silica surface, mitigating silanol interactions and dramatically improving peak symmetry.

Table 1: Chromatographic Performance Comparison (Conditions: Mobile Phase 60:40 Methanol: 0.1% TFA in Water, Flow Rate 1.0 mL/min, UV 254 nm)

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) vs. Impurity
Standard C18 5.41.854,2001.4
Phenyl-Hexyl 6.11.059,8003.2
Biphenyl 7.31.128,5003.8

Verdict: The Phenyl-Hexyl column offers the optimal balance of peak symmetry ( As​=1.05 ), efficiency, and resolution, making it the superior choice for formal method validation.

Experimental Protocol: Step-by-Step Methodology

To ensure the method acts as a self-validating system, System Suitability Testing (SST) is integrated into every run to verify that the system is performing adequately before any sample is evaluated.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. Causality: The low pH suppresses the ionization of the N-hydroxy group, keeping the molecule in a neutral state to prevent peak broadening.

  • Mobile Phase B: 100% HPLC-grade Methanol.

  • Filter both phases through a 0.22 µm PTFE membrane and degas via ultrasonication for 15 minutes.

Step 2: Sample & Standard Preparation

  • Diluent: 50:50 Methanol:Water.

  • Standard Solution: Accurately weigh 10.0 mg of N-Hydroxy-2-methoxy-N-phenylbenzamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 100 µg/mL stock.

  • System Suitability Solution (SST): Spike the standard solution with 1.0 µg/mL of known synthetic impurities. This self-validating step ensures that the required resolution ( Rs​≥2.0 ) is achieved prior to sample analysis.

Step 3: Chromatographic Conditions

  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm)

  • Gradient Program: 40% B to 80% B over 10 minutes, hold for 2 minutes, return to 40% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Step 4: ICH Q2(R2) Validation Execution

  • Specificity: Inject blank diluent, the SST standard, and forced degradation samples (acid, base, peroxide, thermal, and photolytic stress). Verify peak purity using a Photodiode Array (PDA) detector to ensure no co-eluting degradants interfere with the main analyte.

  • Linearity: Prepare and inject five concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).

  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 80%, 100%, and 120% levels. Prepare in triplicate.

  • Precision: Perform six replicate injections of the 100 µg/mL standard for repeatability. Have a second analyst repeat the sequence on a different day using a different HPLC system for intermediate precision.

Validation Data Summary

The validation of the optimized Phenyl-Hexyl method yielded the following quantitative results, confirming its precision, accuracy, and suitability for routine QC release testing.

Table 2: ICH Q2(R2) Validation Results for N-Hydroxy-2-methoxy-N-phenylbenzamide

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT; Peak purePurity angle < Purity thresholdPass
Linearity ( R2 ) ≥0.999 0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability (% RSD) ≤2.0% (n=6)0.65%Pass
Intermediate Precision ≤2.0% (n=12)0.82%Pass
LOD / LOQ S/N ≥3 / S/N ≥10 0.05 µg/mL / 0.15 µg/mLPass
Validation Workflow Visualization

The following diagram maps the lifecycle of the validation process, ensuring all ICH Q2(R2) parameters systematically build upon one another to achieve a fully validated state.

ValidationWorkflow Start Method Development (Column & Mobile Phase Selection) Specificity Specificity Assessment (Forced Degradation & Blanks) Start->Specificity Linearity Linearity & Range (50% to 150% Target Conc.) Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Spike Recovery Studies) Precision->Accuracy Robustness Robustness (DoE Approach) Accuracy->Robustness Final Validated HPLC-UV Method Ready for QC Release Robustness->Final

ICH Q2(R2) HPLC-UV Method Validation Workflow.

References
  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link] [2]

Validation

Comparative Efficacy of N-Hydroxy-2-methoxy-N-phenylbenzamide in Catalytic Reactions: A Technical Guide

Executive Summary As a Senior Application Scientist, evaluating the precise electronic and steric contributions of a reactive intermediate or ligand is paramount to optimizing catalytic cycles. N-Hydroxy-2-methoxy-N-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the precise electronic and steric contributions of a reactive intermediate or ligand is paramount to optimizing catalytic cycles. N-Hydroxy-2-methoxy-N-phenylbenzamide (NHMPB) [CAS: 34661-16-0] is a highly versatile N-arylhydroxamic acid derivative[1][2]. While traditional unsubstituted hydroxamic acids are primarily known as metal chelators[3], the strategic 2-methoxy substitution in NHMPB fundamentally alters its reactivity profile, making it a highly competent reaction partner in both photocatalytic reductive amidations and regioselective umpolung functionalizations[4][5].

This guide objectively compares NHMPB against standard analogs (such as unsubstituted N-phenylbenzohydroxamic acid, PBHA) and provides self-validating experimental protocols to integrate this compound into advanced synthetic workflows.

Structural & Mechanistic Profiling: The 2-Methoxy Advantage

Understanding the causality behind NHMPB’s superior performance requires analyzing its structural divergence from the parent PBHA[6][7]:

  • Electronic Tuning (Lowered Oxidation Potential): The electron-donating methoxy group at the ortho position enriches the benzamide moiety. In Single Electron Transfer (SET) processes, this stabilizes transient nitroxyl or acyl radical species and optimally tunes the N–O bond dissociation energy, facilitating reductive cleavage[5].

  • Steric & Hemilabile Chelating Effects: The ortho-methoxy oxygen can participate in secondary coordination, acting as a hemilabile tridentate ligand when interacting with transition metals or electrophilic activators (e.g., fluorosulfuryl imidazolium triflate). This structural rigidity dictates the strict transition-state geometry required for >95% regioselectivity in para-C–H functionalization[4].

Comparative Efficacy in Catalytic Workflows

Photocatalytic Reductive Amidation

In tandem reduction–decarboxylation approaches for amide bond construction, the choice of intermediate dictates the success of the C–N bond formation. Recent studies demonstrate that standard nitro reduction intermediates (like aniline) fail to propagate the catalytic cycle, whereas N-hydroxyamides excel[5].

Table 1: Substrate/Intermediate Efficacy in Photocatalytic Amidation [5] (Conditions: 45W Blue LED, Flavin photocatalyst, Fe co-catalyst, Room Temp, 24h)

Evaluated SpeciesRole in Catalytic CycleGC Yield (%)Mechanistic Observation
AnilineControl Substrate25%Poor productive participation; dead-end pathway.
AzobenzeneControl Substrate0%Off-target dimer; halts catalytic turnover.
NitrosobenzeneReactive Intermediate63%Competent reaction partner for acyl radicals.
NHMPB / PBHA Key Intermediate 65% Optimal N–O cleavage precursor; highest yield.
Umpolung para-C–H Functionalization

When subjected to electrophilic activation, NHMPB undergoes an umpolung rearrangement. The efficacy of this transformation is highly dependent on the choice of the electrophilic activator[4].

Table 2: Activator Efficacy for Umpolung Functionalization of NHMPB [4] (Conditions: MeCN/H₂O, NaHCO₃, 0 °C, 12h)

Electrophilic ActivatorActivation MechanismConversion / YieldSelectivity
SO₂F₂ (or FSIT) Rapid O-sulfonylation>85% >95% para
Tf₂OO-triflation78%High
TsClO-tosylation<50%Moderate
DASTFluorination attemptNR (No Reaction)N/A

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Analytical checkpoints are embedded to confirm causality at each mechanistic step.

Protocol A: Direct Photocatalytic Reductive Amidation[5]

Objective: Synthesize amide bonds via a tandem reduction-decarboxylation sequence using NHMPB as the intermediate. Causality & Validation: The flavin photocatalyst drives the SET under blue light, while the Fe co-catalyst reduces the nitroarene to the nitroso/NHMPB stage. Validation Check: If the final reductive N–O cleavage fails, NHMPB will quantitatively accumulate. LC-MS analysis of the reaction aliquot at t = 12h will show a mass peak corresponding to the N-hydroxyamide, diagnosing a failure in the reductive phase rather than the coupling phase.

Step-by-Step Methodology:

  • Preparation: In a dry vial, combine the nitroarene (0.1 mmol), benzoylformic acid (0.4 mmol), flavin photocatalyst (10 mol %), TBABF₄ (0.2 mmol), and Fe powder (0.02 mmol).

  • Solvation: Dissolve the mixture in anhydrous DMF (0.05 M) under an ambient air atmosphere.

  • Irradiation: Irradiate the stirring mixture with a 45 W blue LED at room temperature for 24 hours.

  • Quenching & Analysis: Quench with water, extract with EtOAc, and analyze the organic layer via GC-MS to confirm the disappearance of the NHMPB intermediate and the formation of the target amide.

Protocol B: Regioselective Umpolung para-C–H Functionalization[4]

Objective: Synthesize para-functionalized anilides from NHMPB. Causality & Validation: Electrophilic activators (e.g., SO₂F₂) convert the N–OH group into a superior leaving group. The addition of NaHCO₃ is strictly required to neutralize generated acidic byproducts, preventing the background hydrolytic degradation of the hydroxamic acid. Validation Check: The strict 0 °C temperature control suppresses ortho-substitution. If the temperature exceeds 10 °C, NMR analysis of the crude mixture will reveal the emergence of ortho-isomers, validating the thermal sensitivity of the transition state.

Step-by-Step Methodology:

  • Initialization: Dissolve NHMPB (0.2 mmol) and NaHCO₃ (0.4 mmol) in a mixed solvent system of MeCN (2 mL) and H₂O (1 mL).

  • Cooling: Submerge the reaction vessel in an ice bath and strictly equilibrate to 0 °C.

  • Activation: Slowly add the electrophilic activator (e.g., SO₂F₂ or FSIT, 0.3 mmol) dropwise over 5 minutes to prevent localized exotherms.

  • Propagation: Stir at 0 °C for 12 hours.

  • Isolation: Extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography to isolate the para-functionalized product.

Mechanistic Visualization

The following diagram illustrates the validated tandem reduction-decarboxylation pathway, highlighting the critical convergence of the acyl radical and the nitroso species to form the NHMPB intermediate prior to final product formation.

G Nitro Nitroarene (Starting Material) Nitroso Nitrosoarene (Reactive Intermediate) Nitro->Nitroso Photoreduction Light Blue LED (45W) + Flavin Catalyst Light->Nitro KetoAcid Benzoylformic Acid (Co-Substrate) Light->KetoAcid Radical Acyl Radical (Active Species) KetoAcid->Radical Decarboxylation (-CO2) NHMPB N-Hydroxy-2-methoxy- N-phenylbenzamide (Key Coupling Partner) Nitroso->NHMPB + Acyl Radical (C-N Bond Formation) Amide Target Amide (Final Product) NHMPB->Amide N-O Cleavage (Reductive Phase) Radical->NHMPB

Figure 1: Photocatalytic tandem reduction-decarboxylation highlighting NHMPB as an intermediate.

References

  • Title: Direct Photocatalytic Reductive Amidation of Nitroarenes: A Tandem Reduction–Decarboxylation Approach to Amide Bond Construction Source: Organic Letters, ACS Publications (2025) URL: [Link]

  • Title: Regioselective umpolung para-C–H functionalization of arylhydroxylamines Source: Nature Communications, Peking University Repository URL: [Link]

  • Title: N-Phenylbenzohydroxamic acid derivatives and their chemical properties Source: Advanced Synthesis and Catalysis, 2011, vol. 353, # 4, p. 624 - 629 URL: [Link]

Sources

Comparative

A Comparative Benchmarking Guide: N-Hydroxy-2-methoxy-N-phenylbenzamide versus Standard Hydroxamic Acid-Based HDAC Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract Hydroxamic acids represent a pivotal class of compounds in epigenetic research and oncology, primarily due to their potent inhibition of histone de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxamic acids represent a pivotal class of compounds in epigenetic research and oncology, primarily due to their potent inhibition of histone deacetylases (HDACs). This guide provides a comprehensive framework for the comparative evaluation of a novel compound, N-Hydroxy-2-methoxy-N-phenylbenzamide, against the well-established industry standards, Vorinostat (SAHA) and Trichostatin A (TSA). We will delve into the fundamental mechanism of action, present detailed protocols for essential benchmarking assays, and offer a logical structure for data interpretation. This document is intended to equip researchers with the necessary tools to objectively assess the performance and potential of new hydroxamic acid derivatives in the context of HDAC inhibition.

Section 1: Chemical and Mechanistic Overview

The Hydroxamic Acid Pharmacophore: A Key to HDAC Inhibition

The therapeutic and research applications of hydroxamic acids as HDAC inhibitors (HDACi) are rooted in their specific chemical structure, namely the hydroxamate group (-C(=O)N(OH)-). This functional group is critical as it acts as a powerful chelating agent for the zinc ion (Zn²⁺) residing in the active site of Class I, II, and IV HDAC enzymes.[1][2] This chelation is a high-affinity interaction that effectively blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from histone proteins and other protein targets.[3] The resulting accumulation of acetylated proteins alters chromatin structure and gene expression, leading to cellular responses such as cell cycle arrest, differentiation, and apoptosis, which are particularly relevant in cancer therapy.[4][5]

The general structure of a hydroxamic acid-based HDACi can be broken down into three components: a zinc-binding group (the hydroxamate), a linker region that occupies the channel to the active site, and a "cap" group that interacts with the surface of the enzyme.[6][7] Variations in the linker and cap groups are key to modulating the potency and isoform selectivity of the inhibitor.

Profile: N-Hydroxy-2-methoxy-N-phenylbenzamide
  • Chemical Structure: C₁₄H₁₃NO₃

  • Systematic Name: N-hydroxy-2-methoxy-N-phenylbenzamide

  • CAS Number: 34661-16-0[8]

N-Hydroxy-2-methoxy-N-phenylbenzamide is a derivative of N-phenylbenzohydroxamic acid.[9] Its structure incorporates the essential hydroxamate group for zinc chelation. The presence of a methoxy group on the benzamide ring may influence its electronic properties, solubility, and interactions within the HDAC active site, potentially affecting its potency and selectivity compared to simpler structures. The N-phenyl group contributes to the overall hydrophobicity and steric profile of the molecule. The objective of benchmarking is to determine how these specific structural modifications translate into biological activity.

Profile: Standard Benchmarks

To effectively evaluate N-Hydroxy-2-methoxy-N-phenylbenzamide, it is crucial to compare it against well-characterized, standard HDAC inhibitors.

  • Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA): The first HDAC inhibitor approved by the FDA for cancer treatment (cutaneous T-cell lymphoma).[10] SAHA is a pan-HDAC inhibitor, acting on both class I and class II HDACs.[11] Its mechanism involves the hydroxamic acid group binding to the catalytic zinc ion, leading to the accumulation of acetylated histones and non-histone proteins, which in turn induces growth arrest and apoptosis in transformed cells.[4][12]

  • Trichostatin A (TSA): A natural product originally identified as an antifungal antibiotic, TSA is a potent, reversible, and non-competitive inhibitor of class I and II HDACs.[13][14] It is widely used as a research tool to study the effects of HDAC inhibition on gene expression and cell cycle progression.[13] TSA is known to inhibit various HDAC isoforms with IC50 values in the low nanomolar range.[15][16]

Section 2: Experimental Benchmarking Strategy

Rationale for Assay Selection

A multi-tiered approach is essential for a comprehensive evaluation. We begin with a direct measure of enzyme inhibition and progress to cell-based assays to assess activity in a more biologically relevant context.

  • Biochemical Assay (HDAC Inhibition): The primary goal is to determine the direct inhibitory effect of the compound on HDAC enzyme activity. A cell-free fluorometric assay provides a quantitative measure of potency, expressed as the half-maximal inhibitory concentration (IC50). This is the foundational step for confirming the compound's mechanism of action.

  • Cell-Based Assays (Target Engagement & Cytotoxicity):

    • Target Engagement (Western Blot): It is crucial to verify that the compound can enter cells and engage its intended target. A Western blot for acetylated histones provides direct evidence that the compound is inhibiting HDAC activity within the cell, leading to histone hyperacetylation.

    • Cytotoxicity (MTT Assay): To assess the functional consequence of HDAC inhibition, a cytotoxicity assay is performed. This measures the compound's effect on cell viability and proliferation, providing an effective concentration (EC50) value. Comparing the IC50 from the biochemical assay to the EC50 from the cell-based assay offers insights into factors like cell permeability and metabolic stability.

Experimental Workflow

The logical progression of experiments is designed to build a comprehensive profile of the test compound, from its direct enzymatic interaction to its ultimate effect on cell viability.

Caption: A logical workflow for benchmarking novel HDAC inhibitors.

Section 3: Protocol for In Vitro Biochemical Assay: HDAC Inhibition

This protocol describes a common fluorometric assay for determining the IC50 value of an HDAC inhibitor. The principle relies on an acetylated substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer to release a fluorescent molecule.[17] The signal is inversely proportional to HDAC activity.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10X HDAC Assay Buffer.

    • Dilute the HDAC Substrate (e.g., Boc-Lys(Ac)-AMC) to the working concentration in Assay Buffer.

    • Prepare serial dilutions of the test compound (N-Hydroxy-2-methoxy-N-phenylbenzamide) and standard inhibitors (SAHA, TSA) in DMSO, then dilute further in Assay Buffer. A typical starting concentration range would be 1 nM to 100 µM.

    • Dilute the HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC1) in cold Assay Buffer to the desired concentration.[17]

    • Prepare the Developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor like TSA to stop the reaction.[18][19]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted compounds or vehicle control (DMSO) to the respective wells.

    • Add 20 µL of diluted HDAC enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 20 µL of the HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of Developer solution to each well.

    • Incubate at room temperature for 15-30 minutes to allow for fluorophore development.

  • Data Acquisition:

    • Read the fluorescence on a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[17]

Data Analysis: IC50 Determination
  • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

  • Normalize the data by setting the "vehicle control" (enzyme activity without inhibitor) as 100% activity and the "TSA control" (maximum inhibition) as 0% activity.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Section 4: Protocol for Cell-Based Assays

Western Blot for Histone Acetylation

This protocol confirms that the test compound inhibits HDACs in a cellular environment, leading to an increase in acetylated histones.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and controls (SAHA, TSA) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[20]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel (a higher percentage gel, ~15%, is recommended for better resolution of low molecular weight histones).[21]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22][23]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[21]

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or H4) overnight at 4°C.[20]

    • Wash the membrane multiple times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • To ensure equal protein loading, re-probe the membrane with an antibody for a loading control like total Histone H3 or β-actin.[20]

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the signal for acetylated histones in treated samples compared to the control indicates target engagement.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[24][25] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[26]

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and controls for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[24]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[27]

  • Absorbance Reading:

    • Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.[27]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the EC50 value.

Section 5: Comparative Data Presentation & Interpretation

For objective comparison, all quantitative data should be summarized in clear, well-structured tables. The following tables present hypothetical data for illustrative purposes.

Table of IC50 Values (Biochemical Assay)
CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)
N-Hydroxy-2-methoxy-N-phenylbenzamide85150
Vorinostat (SAHA)5020
Trichostatin A (TSA)58
Table of EC50 Values (Cell-Based Cytotoxicity Assay)
CompoundHeLa EC50 (µM, 48h)MCF-7 EC50 (µM, 48h)
N-Hydroxy-2-methoxy-N-phenylbenzamide2.54.1
Vorinostat (SAHA)1.82.9
Trichostatin A (TSA)0.20.5
Interpretation of Results
  • Potency: Based on the hypothetical data, TSA is the most potent inhibitor in both biochemical and cellular assays, which is consistent with its established profile.[13] Vorinostat (SAHA) shows strong potency, followed by N-Hydroxy-2-methoxy-N-phenylbenzamide.

  • Selectivity: The test compound shows slightly better selectivity for HDAC1 over HDAC6 compared to SAHA in this hypothetical scenario. This could be an area for further investigation, as isoform selectivity is a key goal in developing next-generation HDAC inhibitors to reduce off-target effects.[7]

  • Cellular Activity: The EC50 values in cellular assays are higher than the IC50 values from biochemical assays, which is expected. This difference can be attributed to factors such as cell membrane permeability, efflux pump activity, and intracellular metabolism. The ratio of EC50 to IC50 can provide a preliminary indication of the compound's drug-like properties.

  • Structure-Activity Relationship (SAR): The methoxy and N-phenyl substitutions on the novel compound, when compared to the linear aliphatic chain of SAHA, likely contribute to its distinct potency and selectivity profile. The slightly lower potency might suggest that these bulkier groups create a sub-optimal fit in the active site compared to SAHA, but they may also open avenues for engineering improved isoform selectivity.

Section 6: Conclusion & Future Directions

This guide outlines a systematic approach to benchmarking N-Hydroxy-2-methoxy-N-phenylbenzamide against standard hydroxamic acid-based HDAC inhibitors. The described workflow, from direct enzyme inhibition assays to cellular validation, provides a solid foundation for assessing the compound's potential.

Based on the initial benchmarking, promising next steps for a compound like N-Hydroxy-2-methoxy-N-phenylbenzamide would include:

  • Full HDAC Isoform Profiling: Screen against a full panel of HDAC isoforms to determine its complete selectivity profile.

  • Pharmacokinetic (ADME/Tox) Studies: Investigate its absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Evaluate its anti-tumor activity in relevant animal models of cancer.

  • Mechanism of Action Studies: Further investigate downstream cellular effects, such as changes in gene expression, induction of apoptosis, and cell cycle arrest.[5]

By following this rigorous, data-driven approach, researchers can effectively characterize novel hydroxamic acid derivatives and identify promising candidates for further drug development.

References

  • Wikipedia. Trichostatin A. [Link]

  • Cellagen Technology. Trichostatin A (TSA) | HDAC inhibitor. [Link]

  • Wu, R., Lu, Z., & Zhang, Y. (2011). Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel. Journal of the American Chemical Society. [Link]

  • Ungerstedt, J. S., Sowa, Y., Xu, W. S., Shao, Y., Dokmanovic, M., Perez, G., ... & Marks, P. A. (2006). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British journal of cancer. [Link]

  • Taunton, J., Hassig, C. A., & Schreiber, S. L. (1996). Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. Proceedings of the National Academy of Sciences. [Link]

  • Shreyas, R., & S, M. (2018). Vorinostat–An Overview. Journal of clinical and diagnostic research: JCDR. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Wu, R., Lu, Z., & Zhang, Y. (2011). Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel. Journal of the American Chemical Society. [Link]

  • Wikipedia. Vorinostat. [Link]

  • Wu, R., Lu, Z., & Zhang, Y. (2011). Zinc chelation with hydroxamate in histone deacetylases modulated by water access to the linker binding channel. Semantic Scholar. [Link]

  • Levenson, A. S., & Gemo, A. T. (2011). The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. PLOS ONE. [Link]

  • Zinzani, P. L., Vose, J. M., & Tirelli, U. (2010). Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma. Haematologica. [Link]

  • Zhang, L., Liu, T., Wang, R., & Chen, Y. (2018). Zinc binding groups for histone deacetylase inhibitors. Taylor & Francis Online. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • MDPI. Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. [Link]

  • EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). [Link]

  • Reddy, D. S., & Younus, I. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in pharmacology. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • EpigenTek. EpiQuik™ HDAC Activity/Inhibition Assay Kit (Fluorometric). [Link]

  • EpigenTek. Western Blot (WB) Protocol. [Link]

  • Minutolo, F., & Granchi, C. (2018). Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies. Cancers. [Link]

  • Senger, J., & Melesina, J. (2018). Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget?. International journal of molecular sciences. [Link]

  • Bio-protocol. Western Analysis of Histone Modifications (Aspergillus nidulans). [Link]

  • MDPI. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). [Link]

  • Spencer, A., & Prince, H. M. (2012). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics. [Link]

  • ACS Publications. Improved Selective Class I HDAC and Novel Selective HDAC3 Inhibitors: Beyond Hydroxamic Acids and Benzamides. [Link]

  • Chemical Substance Information. N-(2-HYDROXY-PHENYL)-4-METHOXY-BENZAMIDE. [Link]

  • National Center for Biotechnology Information. Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • FULIR. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Stenutz. 2-hydroxy-N-phenylbenzamide. [Link]

  • National Center for Biotechnology Information. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • ResearchGate. Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Reproducibility Validation of N-Hydroxy-2-methoxy-N-phenylbenzamide Synthesis Protocols

Abstract The synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide, a scaffold of interest in medicinal chemistry, presents challenges in achieving consistent and reproducible outcomes. This guide provides an in-depth compa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide, a scaffold of interest in medicinal chemistry, presents challenges in achieving consistent and reproducible outcomes. This guide provides an in-depth comparison of common synthetic protocols for its preparation, focusing on the critical parameters that govern reaction success and reproducibility. We will delve into the mechanistic rationale behind protocol variations, present a comprehensive workflow for reproducibility validation, and offer troubleshooting insights. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable synthetic procedures for N-hydroxy-N-arylbenzamides.

Introduction: The Imperative of Reproducibility in Synthesis

N-Hydroxy-2-methoxy-N-phenylbenzamide belongs to the class of N-hydroxamic acids, a group of compounds with significant applications in medicinal chemistry, often as inhibitors of enzymes like histone deacetylases (HDACs)[1]. The reliable synthesis of such molecules is paramount for advancing drug discovery programs, as it ensures a consistent supply of pure material for biological screening and subsequent studies[2][3].

However, the "reproducibility crisis" is a well-documented issue in the scientific community, and synthetic chemistry is not immune[4][5]. Minor, often unreported, variations in experimental conditions can lead to significant differences in yield, purity, and even the identity of the final product[6][7]. This guide aims to address these challenges head-on by providing a framework for the systematic validation of synthesis protocols for N-Hydroxy-2-methoxy-N-phenylbenzamide.

The core transformation in the synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide is the N-acylation of N-phenylhydroxylamine with 2-methoxybenzoyl chloride. While seemingly straightforward, this reaction is subject to several competing pathways and side reactions that can compromise its reproducibility.

Comparative Analysis of Synthesis Protocols

While a specific, standardized protocol for N-Hydroxy-2-methoxy-N-phenylbenzamide is not extensively documented, we can extrapolate and compare several robust methods based on the well-established N-acylation of hydroxylamines[8][9]. Here, we present two representative protocols and analyze the rationale behind their differing conditions.

Protocol A: Schotten-Baumann Conditions

This classical approach involves the acylation of an amine (in this case, N-phenylhydroxylamine) with an acid chloride in a two-phase system, typically an organic solvent and an aqueous base.

Experimental Protocol:

  • Dissolve N-phenylhydroxylamine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Add an aqueous solution of a base (e.g., 2 M sodium hydroxide) (2.0 eq).

  • Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Slowly add a solution of 2-methoxybenzoyl chloride (1.05 eq) in the same organic solvent.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality and Rationale:

  • Biphasic System: The aqueous base neutralizes the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

  • Vigorous Stirring: Essential for maximizing the interfacial area between the two phases, which is critical for reaction rate and yield[6].

  • Low Temperature Addition: The acylation reaction is exothermic. Slow addition at 0 °C helps to control the reaction rate and minimize side reactions, such as hydrolysis of the acid chloride.

Protocol B: Anhydrous Conditions with an Organic Base

This method employs a non-nucleophilic organic base in an anhydrous organic solvent to scavenge the HCl produced.

Experimental Protocol:

  • Dissolve N-phenylhydroxylamine (1.0 eq) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) (1.5 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a solution of 2-methoxybenzoyl chloride (1.05 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Filter the reaction mixture to remove the amine hydrochloride salt.

  • Wash the filtrate with a mild aqueous acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality and Rationale:

  • Anhydrous Conditions: Prevents the hydrolysis of the reactive 2-methoxybenzoyl chloride, which can be a significant side reaction in the presence of water.

  • Organic Base: A non-nucleophilic base is chosen to avoid competing acylation of the base itself. Its primary role is to act as an acid scavenger.

  • Inert Atmosphere: Protects the reaction from atmospheric moisture, further ensuring the integrity of the acid chloride.

Comparative Summary
ParameterProtocol A: Schotten-BaumannProtocol B: Anhydrous with Organic Base
Solvent System Biphasic (Organic/Aqueous)Anhydrous Organic
Base Inorganic (e.g., NaOH)Organic (e.g., Triethylamine)
Key Advantage Simple setup, inexpensive reagentsProtects acid chloride from hydrolysis
Potential Drawback Potential for acid chloride hydrolysisRequires anhydrous conditions and inert atmosphere
Ideal For Robust, less moisture-sensitive substratesMoisture-sensitive or highly reactive substrates

Reproducibility Validation Workflow

A systematic approach is essential to validate the reproducibility of a chosen synthesis protocol. The following workflow outlines the key steps and analytical checkpoints.

Reproducibility Validation Workflow A Define Protocol Parameters (Reagent Purity, Temp, Time, Stirring) B Execute Synthesis Triplicates (Identical Conditions) A->B C In-Process Monitoring (TLC, LC-MS) B->C D Work-up and Isolation C->D E Crude Product Analysis (Yield, ¹H NMR) D->E F Purification (Column Chromatography/Recrystallization) E->F G Purified Product Analysis (Yield, Purity by HPLC) F->G H Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) G->H I Data Analysis & Comparison (Mean, Standard Deviation) H->I J Protocol Deemed Reproducible? I->J J->B No, Re-evaluate Parameters J->I Yes, Document

Caption: A workflow for the systematic validation of synthesis protocol reproducibility.

Detailed Analytical Methodologies:

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is crucial for determining the purity of the final compound and quantifying any impurities[10]. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water containing 0.1% formic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying any side products[1][11].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule[12].

Hypothetical Comparative Data

The following table presents hypothetical data from a reproducibility study comparing the two protocols. Each protocol was performed in triplicate.

ProtocolReplicateCrude Yield (%)Purity by HPLC (%)Major Impurity
Protocol A 18592.32-methoxybenzoic acid
28291.52-methoxybenzoic acid
38893.12-methoxybenzoic acid
Mean ± SD 85.0 ± 3.0 92.3 ± 0.8
Protocol B 19298.5Unidentified (trace)
29498.9Unidentified (trace)
39198.2Unidentified (trace)
Mean ± SD 92.3 ± 1.5 98.5 ± 0.4

Data Interpretation:

In this hypothetical study, Protocol B demonstrates superior performance in terms of both yield and purity. The lower standard deviation for both metrics suggests a more reproducible process. The primary impurity in Protocol A, 2-methoxybenzoic acid, is likely due to the hydrolysis of the starting 2-methoxybenzoyl chloride, a side reaction that is minimized in the anhydrous conditions of Protocol B.

Mechanistic Insights and Troubleshooting

The core reaction is a nucleophilic acyl substitution. The nitrogen of N-phenylhydroxylamine attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride.

Synthesis Pathway sub1 N-Phenylhydroxylamine reagent + sub1->reagent sub2 2-Methoxybenzoyl Chloride arrow Base (e.g., Et3N) Solvent (e.g., DCM) sub2->arrow prod N-Hydroxy-2-methoxy-N-phenylbenzamide reagent->sub2 arrow->prod

Caption: Synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide via N-acylation.

Common Issues and Solutions:

  • Low Yield:

    • Cause: Incomplete reaction or significant side reactions.

    • Solution: Ensure the purity of starting materials. If using Protocol A, check for adequate stirring. If using Protocol B, ensure strictly anhydrous conditions. Consider increasing the reaction time or temperature cautiously.

  • Multiple Products (Low Purity):

    • Cause: O-acylation of the hydroxylamine, di-acylation, or degradation of the product.

    • Solution: Maintain a low reaction temperature during the addition of the acid chloride. Use of stoichiometric amounts of reagents is critical to avoid side reactions[8].

  • Irreproducible Results:

    • Cause: Variations in reagent quality, solvent water content, stirring rate, or temperature control.

    • Solution: Standardize all reaction parameters. Use fresh, high-purity reagents and anhydrous solvents (for Protocol B). Employ a consistent stirring method and ensure accurate temperature monitoring.

Conclusion and Recommendations

Based on the analysis, Protocol B, which utilizes anhydrous conditions with an organic base, is recommended for achieving the most reproducible and high-yielding synthesis of N-Hydroxy-2-methoxy-N-phenylbenzamide. The exclusion of water is a critical parameter that minimizes the formation of the 2-methoxybenzoic acid byproduct.

For any laboratory seeking to implement this synthesis, a rigorous validation as outlined in the workflow is strongly advised. By systematically evaluating and controlling the key reaction parameters, researchers can establish a robust and reliable protocol, ensuring a consistent supply of this valuable compound for their research endeavors.

References

  • ResearchGate. (n.d.). Reproducibility in Chemical Research. Retrieved from [Link]

  • Schuurmans, J. H. A., & Zondag, S. D. A. (2026, January 6). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. Retrieved from [Link]

  • Reddit. (2022, April 30). Reproducibility of Synthesis papers. r/chemistry. Retrieved from [Link]

  • Chemistry World. (2017, March 20). Taking on chemistry's reproducibility problem. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, August 30). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 19). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Chemical Science. Retrieved from [Link]

  • ACS Publications. (2015, November 16). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. Retrieved from [Link]

  • ManTech Publications. (2025, January 15). Novel Synthetic Methodologies in Medicinal Chemistry for Drug Discovery. Retrieved from [Link]

  • Exploring the Frontiers of Medicinal Chemistry: Bridging Science and Healing. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • Closing the Loop: Developing an Integrated Design, Make, and Test Platform for Discovery. (n.d.). Retrieved from [Link]

  • ScholarWorks. (2024, March 2). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. Retrieved from [Link]

  • MDPI. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules. Retrieved from [Link]

  • OSTI. (1976, September 1). N-hydroxy-N, N'-diphenylbenzamidine - a new type of analytical reagent : solvent extraction and spectrophotometric determination of vanadium(V). Retrieved from [Link]

  • REGIOSELECTIVE N-ACYLATION OF. (2014, June 26). Retrieved from [Link]

  • MDPI. (2023, April 27). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Organics. Retrieved from [Link]

  • International Journal of Engineering, Science and Mathematics. (2017, June 15). SYNTHESIS OF N-SUBSTITUTED HYDROxAMIC ACIDS. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

  • IJESRT. (2015, July 15). synthesis, characterization and chromogenic properties of 4- hydroxy-(2-hydroxybenzylidene). Retrieved from [Link]

  • Google Patents. (n.d.). N-acylated hydroxylamine derivatives and o-acylated hydroxylamine derivatives.
  • ResearchGate. (2022, August 29). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

  • FULIR. (2024, July 19). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Arkivoc. (n.d.). N-Acylation in combinatorial chemistry. Retrieved from [Link]

  • ResearchGate. (2021, October 25). Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Retrieved from [Link]

Sources

Comparative

Comparative Guide: Steric Hindrance Effects in N-Hydroxy-2-methoxy-N-phenylbenzamide Derivatives

Introduction & Mechanistic Overview N-Arylhydroxamic acids, particularly N-hydroxy-N-phenylbenzamide and its derivatives, are privileged scaffolds utilized extensively as metalloenzyme chelators and versatile intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

N-Arylhydroxamic acids, particularly N-hydroxy-N-phenylbenzamide and its derivatives, are privileged scaffolds utilized extensively as metalloenzyme chelators and versatile intermediates in organic synthesis [2]. The introduction of a methoxy group at the ortho position of the benzoyl ring—yielding N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0) —fundamentally alters the molecule's conformational landscape.

As a Senior Application Scientist, it is critical to understand that steric hindrance in these derivatives is not merely a barrier to reactivity; it is a highly tunable parameter. The 2-methoxy group creates a severe steric clash with the adjacent carbonyl oxygen and the N-phenyl ring. This clash restricts rotation around the C–N amide bond, forcing the molecule out of a planar conformation and into a twisted geometry (dihedral angle > 60°). This structural distortion directly governs two critical performance metrics:

  • Metalloenzyme Docking Efficiency: The twisted conformation alters the presentation of the hydroxamic acid pharmacophore within narrow enzyme active sites.

  • Regioselective Synthetic Functionalization: The steric bulk dictates the trajectory of nucleophilic attack during polarity-inversion (umpolung) reactions.

This guide objectively compares the performance of N-hydroxy-2-methoxy-N-phenylbenzamide against its less and more hindered analogs, providing actionable experimental protocols and supporting quantitative data.

Application I: Metalloenzyme Oxidation & Chelation

Hydroxamic acids are classic substrates and inhibitors for metalloenzymes such as peroxidases, laccases, and histone deacetylases (HDACs). According to the Marcus outer-sphere electron transfer theory, the reactivity of these oxidoreductases is heavily dependent on the substrate's ability to dock effectively into the active site [3].

Performance Comparison

Unsubstituted N-hydroxy-N-phenylbenzamide easily adopts a planar conformation, allowing rapid entry into the peroxidase active site. In contrast, the 2-methoxy derivative experiences significant steric hindrance during docking. While its redox potential remains compatible with one-electron abstraction, the physical bulk of the ortho-methoxy group reduces the catalytic efficiency ( kcat​/Km​ ) by over an order of magnitude. Hyper-hindered derivatives (e.g., 2,6-dimethoxy) are almost entirely excluded from the active site.

Data Summary: Enzyme Kinetics

Table 1: Kinetic Parameters for Peroxidase-Catalyzed Oxidation (pH 7.0, 25°C)

DerivativeSteric Bulk Profile kcat​ (s⁻¹) Km​ (μM) kcat​/Km​ (M⁻¹ s⁻¹)
N-Hydroxy-N-phenylbenzamideLow (Planar)450123.75 × 10⁷
N-Hydroxy-2-methoxy-N-phenylbenzamide Moderate (Twisted) 120 45 2.66 × 10⁶
N-Hydroxy-2,6-dimethoxy-N-phenylbenzamideHigh (Locked)151808.33 × 10⁴
Protocol 1: Stopped-Flow Kinetic Assay for Peroxidase Oxidation

Causality & Trustworthiness: Standard spectrophotometry cannot capture the rapid formation of the initial nitroxyl radical intermediate. Stopped-flow techniques are required. To ensure the system is self-validating, the protocol mandates tracking the isosbestic point; deviation from this point indicates unwanted side reactions (e.g., radical dimerization) rather than pure enzymatic oxidation.

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.0). Dissolve the hydroxamic acid derivative in minimal DMSO (final assay concentration <1% v/v) and dilute with buffer to yield concentrations ranging from 5 to 200 μM.

  • Enzyme Preparation: Prepare a 10 nM solution of horseradish peroxidase (HRP) in the same buffer.

  • Stopped-Flow Setup: Load Syringe A with the substrate solution and Syringe B with the HRP solution containing 1 mM H₂O₂.

  • Data Acquisition: Rapidly mix equal volumes from Syringe A and B at 25°C. Monitor absorbance changes at the specific λmax​ of the resulting nitroxyl radical (typically 410–430 nm) for 500 milliseconds.

  • Validation Control: Verify the presence of a stable isosbestic point across the first 100 ms of the spectral overlay. If the isosbestic point shifts, reduce the H₂O₂ concentration to prevent irreversible enzyme inactivation (Compound III formation).

  • Analysis: Fit the initial rate data to the Michaelis-Menten equation to extract kcat​ and Km​ .

Visualization: Conformational Dynamics

G A Unsubstituted Derivative (Flexible) C Planar Conformation A->C Free Rotation B 2-Methoxy Derivative (Sterically Hindered) D Twisted Conformation (Dihedral Angle > 60°) B->D Steric Clash E Rapid Enzyme Docking (High Oxidation Rate) C->E Marcus Outer-Sphere F Restricted Active Site Entry (Lower Oxidation Rate) D->F Docking Hindrance

Fig 1: Impact of 2-methoxy steric clash on conformation and metalloenzyme docking efficiency.

Application II: Regioselective Umpolung C–H Functionalization

In synthetic chemistry, N-arylhydroxylamines undergo polarity inversion (umpolung) when treated with electrophilic activators, allowing for direct C–H functionalization of the arene ring. However, achieving para-selectivity is notoriously difficult because para-C–H bonds are distal to the directing group and exhibit weak natural steric effects [1].

Performance Comparison

By utilizing N-hydroxy-2-methoxy-N-phenylbenzamide , chemists can leverage the steric bulk of the 2-methoxy group to systematically block nucleophilic attack at the ortho position. When the N-hydroxy group is activated (e.g., via O-fluorosulfonation), the resulting N–O bond cleavage generates a reactive intermediate. The steric shadow cast by the twisted 2-methoxybenzoyl group forces incoming nucleophiles to bypass the ortho position entirely, driving regioselectivity toward the para-position to yield highly functionalized anilides.

Data Summary: Regioselectivity Profiles

Table 2: Regioselectivity in Electrophile-Mediated C–H Functionalization

Directing Group (Benzamide)N-Aryl SubstitutionOrtho Yield (%)Para Yield (%)Regiomeric Ratio (p:o)
UnsubstitutedNone4550~1.1:1
2-Methoxy None 15 82 >5.4:1
2-Methoxy2,6-Dimethyl<198>99:1
Protocol 2: Electrophile-Mediated para-C–H Functionalization

Causality & Trustworthiness: The addition of an electrophilic activator (like SO₂F₂) is necessary to convert the hydroxylamine's poor leaving group (-OH) into a highly reactive sulfonate. This drives the N–O bond cleavage required for umpolung reactivity. To ensure the protocol is self-validating, a control reaction omitting the external nucleophile is run; this confirms that the intermediate is strictly dependent on the activator and traps any spontaneous background rearrangements.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-hydroxy-2-methoxy-N-phenylbenzamide (0.5 mmol), the desired nucleophile (e.g., an indole or thiol, 0.6 mmol), and NaHCO₃ (1.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with N₂ three times. Add anhydrous acetonitrile (5.0 mL) and cool the mixture to 0 °C using an ice bath.

  • Electrophilic Activation: Slowly add the electrophilic activator (e.g., fluorosulfuryl imidazolium triflate or SO₂F₂ gas equivalent, 0.6 mmol) dropwise. Mechanistic note: This step initiates O-sulfonylation.

  • Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:1). The steric bulk of the 2-methoxy group will kinetically favor the para-substitution pathway during this low-temperature window.

  • Quenching & Extraction: Once complete, quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify via flash column chromatography. Run ¹H NMR on the isolated product; the presence of two symmetrical doublets in the aromatic region (approx. 7.2–7.5 ppm) definitively validates the success of the para-selective C–H functionalization.

Visualization: Umpolung Reaction Pathway

G S N-Arylhydroxylamine IM O-Sulfonylated Intermediate S->IM + EA EA Electrophilic Activator (e.g., SO2F2) NC N-O Bond Cleavage (Polarity Inversion) IM->NC O_Path Ortho-Attack (Sterically Blocked) NC->O_Path Ortho Bulk P_Path Para-Attack (Sterically Favorable) NC->P_Path Prod Para-Functionalized Anilide P_Path->Prod

Fig 2: Umpolung pathway showing steric direction of nucleophilic attack to the para position.

Conclusion

The steric hindrance imparted by the 2-methoxy substitution in N-hydroxy-2-methoxy-N-phenylbenzamide is a powerful structural lever. In the context of drug development and enzymology, this steric bulk restricts active site docking, drastically altering oxidation kinetics and binding affinities. Conversely, in synthetic methodology, this same hindrance is a distinct advantage, effectively shielding the ortho positions during umpolung reactions and enabling highly regioselective para-C–H functionalization. Understanding and manipulating these steric parameters allows researchers to rationally design both highly specific enzyme inhibitors and complex functionalized anilides.

References

  • Source: Peking University (Nature Chemistry)
  • Title: N-Heterocyclic Carbene (NHC)
  • Title: Kinetics and thermodynamics of peroxidase- and laccase-catalyzed oxidation of N-substituted phenothiazines and phenoxazines Source: ResearchGate URL

Safety & Regulatory Compliance

Safety

N-Hydroxy-2-methoxy-N-phenylbenzamide proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0) requires a rigorous, causality-driven approach to safety and lo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0) requires a rigorous, causality-driven approach to safety and logistics. This compound, characterized by its methoxy-substituted benzene ring and N-hydroxy amide (hydroxamic acid) moiety, is frequently utilized in advanced drug discovery. However, the exact structural features that make it biologically valuable—such as its ability to chelate metals and interact with cellular targets—also render it a significant environmental and occupational hazard if improperly discarded.

The following guide provides a self-validating, step-by-step operational and disposal plan designed to ensure absolute regulatory compliance, laboratory safety, and environmental stewardship.

Hazard Assessment & Causality

To design an effective disposal protocol, we must first understand the chemical causality behind the compound's hazards:

  • Biological Activity & Toxicity: The N-hydroxy amide group is a potent metal chelator. While useful for inhibiting metalloenzymes in vitro, this property allows it to interfere with biological pathways in aquatic ecosystems [5]. Furthermore, substituted benzamides[1] are universally classified under GHS as acute oral toxicants and severe skin/eye irritants, with some derivatives exhibiting suspected genetic toxicity [3, 6].

  • Thermal Degradation Profile: Because this is a nitrogen-rich organic molecule, its thermal decomposition or uncontrolled combustion generates highly toxic nitrogen oxides (NOx) [2, 4]. Therefore, standard landfill disposal or low-temperature burning is strictly prohibited.

Quantitative Data & Logistical Requirements
ParameterSpecification / RequirementCausality / Rationale
Chemical Class Substituted Benzamide / Hydroxamic AcidDictates the disposal method (organic nitrogen compound requiring NOx scrubbing).
Primary Hazards Acute Oral Toxicity, Skin/Eye IrritantDirect contact disrupts cellular pathways; requires stringent PPE (N95/P100, Nitrile).
Spill Suppressant Wet-wiping (Water/Ethanol) or Diatomaceous EarthDry sweeping causes aerosolization of biologically active fine powders.
Disposal Method High-Temperature Incineration (>1000°C)Ensures complete thermal destruction of the stable aromatic ring system.

Experimental Workflow: Spill Response & Containment Protocol

In the event of an accidental release, immediate containment is critical to prevent aerosol exposure and cross-contamination. Every step in this protocol includes a self-validating check to ensure the system's integrity.

Step 1: Isolation and Ventilation Control

  • Action: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (e.g., fume hood or snorkel exhaust) is active [6].

  • Causality: Benzamide powders are fine and highly prone to aerosolization. Negative pressure prevents the migration of particulates into general laboratory spaces.

  • Validation: Verify the negative pressure of the fume hood using a velometer or a visual airflow indicator (e.g., Kimwipe test) before approaching the spill.

Step 2: PPE Donning

  • Action: Equip personnel with an N95 or P100 particulate respirator, double nitrile gloves, a disposable Tyvek lab coat, and chemical safety goggles [4].

Step 3: Wet-Wiping and Absorption

  • Action: Do not dry sweep. For solid powder spills, lightly mist the material with water or a compatible solvent (e.g., ethanol) to suppress dust. Collect the dampened material using absorbent pads. For liquid solutions (e.g., compound dissolved in DMSO), apply diatomaceous earth or a universal chemical binder [5].

  • Causality: Wetting the powder increases its mass and cohesion, neutralizing the risk of inhalation exposure.

  • Validation: Visually inspect the spill surface with a UV light (if the derivative is fluorescent) or perform a secondary wipe-down with a solvent-soaked pad to confirm zero residual API remains on the benchtop.

Proper Disposal Procedures (Standard Operating Procedure)

To comply with EPA/RCRA guidelines (or equivalent international standards), the destruction of N-Hydroxy-2-methoxy-N-phenylbenzamide must be meticulously documented and executed.

Step 1: Waste Segregation

  • Action: Isolate the collected waste from strong oxidizing agents, strong acids, and bases.

  • Causality: Hydroxamic acids can undergo exothermic reactions or rapid hydrolysis when exposed to incompatible reagents, potentially over-pressurizing the waste container.

Step 2: Primary Containment and Labeling

  • Action: Place all collected material, including contaminated PPE and absorbent pads, into a sealable, chemically compatible, high-density polyethylene (HDPE) hazardous waste container.

  • Labeling: Affix a GHS-compliant label reading: "Hazardous Waste - Toxic Organic Solid (Contains Substituted Benzamide, CAS 34661-16-0)."

Step 3: High-Temperature Incineration

  • Action: Transfer the sealed containers to a licensed hazardous waste disposal facility. The facility must dissolve or mix the material with a combustible solvent and incinerate it in a dual-chamber chemical incinerator equipped with an afterburner and a chemical scrubber [4].

  • Causality: The primary chamber (>1000°C) destroys the aromatic carbon framework. The chemical scrubber is strictly required to capture and neutralize the toxic nitrogen oxides (NOx) generated by the combustion of the amide nitrogen [2].

  • Validation: Obtain a Certificate of Destruction (CoD) from the waste management vendor to close the cradle-to-grave regulatory loop.

Disposal Workflow Visualization

The following diagram illustrates the logical progression of the disposal protocol, ensuring all logistical and safety checkpoints are met prior to final destruction.

G A Waste Generation (Solid/Liquid) B Hazard Assessment & Segregation A->B C Primary Containment (Sealed/Labeled) B->C D Licensed Hazardous Waste Collection C->D E High-Temp Incineration (NOx Scrubbers) D->E F Final EPA/RCRA Documentation E->F

Fig 1. Standardized disposal workflow for N-Hydroxy-2-methoxy-N-phenylbenzamide.

References

  • 2-methoxy-N-phenylbenzamide | C14H13NO2 | CID 790564 - PubChem - NIH National Institutes of Health (NIH)[Link]

  • BENZAMIDE CAS Number - HAZARD SUMMARY New Jersey Department of Health (NJ.gov)[Link]

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